3-Chloro-4-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXPRKSPAZWHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611137 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-20-6 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(trifluoromethyl)benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 3-Chloro-4-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)benzoic acid, identified by the CAS number 115754-20-6, is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds.[1][2][3] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, making it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group significantly influences its electronic properties and lipophilicity, which can be strategically utilized in drug design to enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115754-20-6 | [1][2][3] |
| Molecular Formula | C8H4ClF3O2 | [2] |
| Molecular Weight | 224.56 g/mol | [2] |
| Melting Point | 158-161 °C | [2] |
| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [2] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.32 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is based on established chemical transformations and provides a likely route for synthesis.
Step 1: Halogenation of 4-(Trifluoromethyl)toluene A mixture of 4-(trifluoromethyl)toluene and a suitable solvent is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a radical initiator (e.g., benzoyl peroxide). The reaction is heated to reflux and monitored by gas chromatography until the starting material is consumed. The resulting 3-chloro-4-(trifluoromethyl)toluene is then isolated by distillation.
Step 2: Oxidation to this compound The 3-chloro-4-(trifluoromethyl)toluene is dispersed in an aqueous solution of an oxidizing agent, such as potassium permanganate. The mixture is heated to reflux for several hours. Upon completion, the excess oxidizing agent is quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: Hypothetical synthesis workflow for this compound.
Applications in Drug Development
The primary application of this compound is as a key building block in the synthesis of biologically active molecules. The presence of the chloro and trifluoromethyl groups allows for diverse chemical modifications and can enhance the pharmacological properties of the final compound.
Role as a Synthon in Kinase Inhibitor Synthesis
Derivatives of this benzoic acid are utilized in the development of kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases. The trifluoromethylphenyl moiety is known to interact favorably with the specificity pocket of various kinases. For instance, it is a component in the synthesis of potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs).
The general strategy involves activating the carboxylic acid group of this compound (e.g., by converting it to an acyl chloride or using coupling agents) and then reacting it with a suitable amine-containing scaffold to form an amide bond. This amide linkage is a common feature in many kinase inhibitors.
Caption: General workflow for utilizing the compound in kinase inhibitor synthesis.
Modulation of Physicochemical Properties
The incorporation of the 3-chloro-4-(trifluoromethyl)phenyl moiety into a drug candidate can:
-
Increase Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Block Metabolism: The trifluoromethyl group is metabolically stable and can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Enhance Binding Affinity: The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new drug candidates. As research into targeted therapies, such as kinase inhibitors, continues to expand, the importance of this and related fluorinated intermediates is expected to grow.
References
A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzoic acid (CAS No. 115754-20-6). The information is compiled and presented to support research and development activities, with a focus on clarity, data accessibility, and procedural insight.
Chemical Identity and Structure
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical properties, including its acidity.
Caption: Relationship between chemical structure and key identifiers.
Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2][3] |
| Molecular Weight | 224.56 g/mol | [3] |
| Melting Point | 158 - 161 °C | [2] |
| 155.0 - 164.0 °C | [1] | |
| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [2][3] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |
| Acidity (pKa) | 3.32 ± 0.10 (Predicted) | [2] |
| Appearance | White crystals or powder | [1] |
Experimental Protocols
While much of the available data is predicted, standard laboratory procedures are used to determine these properties empirically. Below are detailed methodologies for key experiments.
3.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.
Caption: Workflow for Melting Point Determination via Capillary Method.
Protocol:
-
Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).
3.2. Acidity (pKa) Determination (Potentiometric Titration)
The pKa value is determined by titrating a solution of the acid with a strong base and monitoring the pH.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol:
-
Preparation: A solution of this compound of known concentration is prepared, often in a co-solvent like an ethanol/water mixture to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the base.
-
Analysis: The data is plotted as pH versus the volume of base added, generating a titration curve. The point of maximum slope on the curve is the equivalence point.
-
pKa Determination: The volume of base required to reach the half-equivalence point (half the volume of base needed to reach the equivalence point) is determined. The pH of the solution at this half-equivalence point is, by definition, the pKa of the acid.
3.3. Purification via Recrystallization
To achieve high purity, especially after synthesis, recrystallization is a fundamental technique. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Caption: General Workflow for Purification by Recrystallization.
Protocol:
-
Solvent Selection: An appropriate solvent or solvent pair is chosen (e.g., ethanol/water, toluene).
-
Dissolution: The crude solid is added to a flask with the solvent and heated until it fully dissolves, creating a saturated solution.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Drying: The crystals are dried to remove any residual solvent. The purity can then be re-assessed by measuring the melting point.
References
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzoic Acid: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Chloro-4-(trifluoromethyl)benzoic acid. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.
Molecular Structure and Properties
This compound is a halogenated aromatic carboxylic acid. Its structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group at positions 3, 4, and 1, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115754-20-6 | N/A |
| Molecular Formula | C₈H₄ClF₃O₂ | N/A |
| Molecular Weight | 224.56 g/mol | N/A |
| Melting Point | 158-161 °C | N/A |
| Boiling Point | 281.7 °C (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents. | N/A |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 3-chloro-4-(trifluoromethyl)toluene.
Experimental Protocol: Oxidation of 3-chloro-4-(trifluoromethyl)toluene
This protocol is based on established oxidation methods for converting methyl groups on an aromatic ring to carboxylic acids.
Materials:
-
3-chloro-4-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-chloro-4-(trifluoromethyl)toluene and an aqueous solution of sodium hydroxide is prepared.
-
Potassium permanganate is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
The filtrate is collected and acidified with hydrochloric acid until a white precipitate of this compound is formed.
-
The precipitate is collected by vacuum filtration, washed with cold water, and then dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are expected spectral data based on the analysis of its structural features and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.8 - 8.2 | m | - |
| COOH | 10 - 13 | br s | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C=O | 165 - 175 | ||
| C-Cl | 130 - 140 | ||
| C-CF₃ | 120 - 130 (q) | ||
| CF₃ | 120 - 125 (q) | ||
| Aromatic C-H | 125 - 135 | ||
| Aromatic C (ipso) | 130 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C-F (Trifluoromethyl) | Stretching | 1100-1350 (strong) |
| C-Cl | Stretching | 600-800 |
| Aromatic C=C | Stretching | 1450-1600 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Possible Loss |
| 224/226 | [M]⁺ | - |
| 207/209 | [M-OH]⁺ | Loss of hydroxyl radical |
| 179/181 | [M-COOH]⁺ | Loss of carboxyl group |
| 144 | [M-COOH-Cl]⁺ | Loss of carboxyl and chlorine |
Role in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, while the chloro and carboxylic acid groups provide reactive handles for further chemical modifications. It has been utilized as an intermediate in the synthesis of compounds investigated for their antibacterial activity.
Spectroscopic and Physicochemical Profile of 3-Chloro-4-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its chemical structure, characterized by the presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the benzene ring, suggests a unique electronic and conformational profile that is of interest in medicinal chemistry and material science. This technical guide provides a summary of the available physicochemical data for this compound and presents a detailed overview of the standard experimental protocols for acquiring key spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectra for this specific isomer, representative data from structurally related compounds are included for comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| CAS Number | 115754-20-6 | [1][2][3] |
| Melting Point | 155.0-164.0 °C | [3] |
| Density | 1.5±0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 281.7±40.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 124.2±27.3 °C | [2] |
| Appearance | White crystals or powder | [3] |
Spectroscopic Data
While specific, verified spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of related benzoic acid derivatives. The following sections provide predicted and comparative spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4][5][6][7] For this compound, the key vibrational modes are expected in the regions outlined in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Hydrogen-bonded hydroxyl group stretch.[4][6][7] |
| C-H (Aromatic) | 3100-3000 | Aromatic C-H bond stretching. |
| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl group stretch, influenced by conjugation and substituents.[6][7] |
| C=C (Aromatic) | 1600-1450 | Aromatic ring carbon-carbon stretching. |
| C-O (Carboxylic Acid) | 1320-1210 | Carbon-oxygen single bond stretch.[4] |
| C-F (Trifluoromethyl) | 1350-1150 | Strong C-F bond stretching vibrations. |
| C-Cl | 850-550 | Carbon-chlorine bond stretching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon and the carbons of the aromatic ring.
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 3 provides a comparison with the known ¹H and ¹³C NMR data for 3-Chlorobenzoic acid and 3-(Trifluoromethyl)benzoic acid, which can serve as a reference for predicting the spectrum of the target compound.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Chlorobenzoic acid | 13.34 (s, 1H, COOH), 7.79 (m, 2H, Ar-H), 7.70 (m, 1H, Ar-H), 7.55 (t, 1H, Ar-H) | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |
| 3-(Trifluoromethyl)benzoic acid | 12.40 (s, 1H, COOH), 8.38 (s, 1H, Ar-H), 8.34 (d, 1H, Ar-H), 7.87 (d, 1H, Ar-H), 7.64 (t, 1H, Ar-H) | Not readily available |
Note: The solvent used for these reference spectra is DMSO-d₆ for 3-Chlorobenzoic acid and CDCl₃ for the proton spectrum of 3-(Trifluoromethyl)benzoic acid.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would confirm its molecular weight.
Expected Fragmentation: The fragmentation of benzoic acid derivatives in mass spectrometry typically involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[10] For this compound, characteristic fragments would also arise from the loss of Cl or CF₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.[11]
Table 4 summarizes the expected key ions in the mass spectrum.
| Ion | m/z | Description |
| [C₈H₄ClF₃O₂]⁺ | 224 | Molecular Ion (M⁺) |
| [C₈H₃ClF₃O₂]⁻ | 223 | Deprotonated Molecular Ion ([M-H]⁻) |
| [C₈H₄F₃O₂]⁺ | 189 | Loss of Cl |
| [C₇H₄ClO]⁺ | 139 | Loss of CF₃ and OH |
| [C₇H₄F₃O]⁺ | 173 | Loss of COOH |
| [C₆H₄Cl]⁺ | 111 | Loss of CF₃ and COOH |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound.
Infrared (IR) Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform to generate the spectrum.[11]
-
The spectrum is phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to TMS.
-
For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.
-
Mass Spectrometry (MS) Protocol (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of organic molecules.
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent like methanol or acetonitrile.
-
A dilute working solution (typically 1-10 µg/mL) is prepared from the stock solution.[11]
-
The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.[11]
-
-
LC-MS Analysis:
-
The sample is injected into the LC system.
-
The compound is separated from any impurities on a suitable chromatography column (e.g., C18).
-
The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
-
Data Acquisition:
-
The ESI source ionizes the analyte molecules. For benzoic acids, negative ion mode ([M-H]⁻) is often preferred.[11]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A full scan mass spectrum is acquired to identify the molecular ion and any fragment ions.
-
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Chemical Structure of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS # 115754-20-6, this compound - chemBlink [ww.chemblink.com]
- 3. H32038.03 [thermofisher.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. rsc.org [rsc.org]
- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Review of 3-Chloro-4-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 3-Chloro-4-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical industries. Its structural motifs, particularly the trifluoromethyl group, impart desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's properties, outlines a representative synthetic pathway, and explores its primary application as a versatile building block in medicinal chemistry. The role of its derivatives in targeting critical biological pathways is also discussed, highlighting its importance for researchers, chemists, and professionals in drug development.
Introduction
Substituted benzoic acids are fundamental scaffolds in organic chemistry, serving as precursors for a vast array of agrochemicals, dyes, and pharmaceuticals. The strategic incorporation of specific functional groups onto the aromatic ring can profoundly alter a molecule's biological and chemical characteristics. Among these, the trifluoromethyl (–CF₃) group is of paramount importance in modern drug design.[1][2] The –CF₃ group can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties.[1][2]
This compound (CAS No. 115754-20-6) is a key intermediate that combines the electronic effects of both a chloro and a trifluoromethyl substituent. This whitepaper serves as a technical resource for researchers, summarizing its key physicochemical data, detailing a plausible synthetic protocol, and illustrating its role in the development of advanced chemical entities.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in synthesis and process development. Key quantitative data are summarized in the table below.
| Property | Value | References |
| CAS Number | 115754-20-6 | [3][4][5] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4][5] |
| Molecular Weight | 224.56 g/mol | [3][6] |
| Melting Point | 155 - 164 °C | [4][5] |
| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [3][4] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White crystals or crystalline powder | [5] |
| SMILES | OC(=O)C1=CC(Cl)=C(C=C1)C(F)(F)F | [5] |
| InChI Key | UDXPRKSPAZWHQN-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The synthesis of this compound typically follows established routes for the oxidation of substituted toluenes. A common and industrially scalable approach involves the chlorination and subsequent fluorination of a toluene precursor, followed by hydrolysis of the resulting benzotrichloride. A generalized experimental workflow is described below.
General Experimental Protocol: Multi-step Synthesis
A plausible synthetic route starts from m-xylene and proceeds through chlorination, fluorination, and hydrolysis steps.[7]
-
Chlorination: m-Xylene is reacted with chlorine gas in a suitable solvent, such as the product itself (meta-bis(trichloro methylbenzene)), under UV light or with a radical initiator. The reaction is typically run at elevated temperatures (e.g., 80-150 °C) until the desired degree of chlorination is achieved, yielding meta-bis(trichloro methylbenzene).[7]
-
Fluorination: The chlorinated intermediate is then reacted with hydrogen fluoride (HF) in the presence of a catalyst to exchange chlorine atoms for fluorine, producing meta-trichloromethyl trifluoromethyl benzene.[7]
-
Hydrolysis: The resulting meta-trichloromethyl trifluoromethyl benzene undergoes hydrolysis. This step is often catalyzed by a zinc-containing catalyst, such as zinc acetate, in the presence of water. The mixture is heated, leading to the formation of 3-trifluoromethylbenzoic acid.[7]
-
Purification: The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, extracting with an organic solvent to remove impurities, and then re-precipitating the acid by adding a strong acid until the pH is lowered.[7]
Note: This represents a general pathway for a related isomer, as specific, detailed protocols for this compound are proprietary. Adjustments to starting materials and reaction conditions would be necessary.
Applications in Research and Drug Development
This compound is not typically used as a final drug product but serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The combination of the chloro and trifluoromethyl groups provides chemists with reactive sites and electronic properties that are valuable for constructing novel molecular architectures.
Derivatives of structurally similar compounds have shown significant potential in various therapeutic areas:
-
Oncology: The related isomer, 4-chloro-3-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit antiproliferative activity against melanoma cells.[8][9]
-
Epilepsy: The analogous compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, is used as a building block for synthesizing potassium channel openers, a class of drugs investigated for the treatment of epilepsy.[10]
-
Antibacterial Agents: Fluorobenzoyl derivatives are precursors to compounds like fluorobenzoylthiosemicarbazides, which have shown activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
The strategic value of this compound lies in its ability to be incorporated into a larger molecular scaffold, where its specific substituents contribute to the final molecule's desired pharmacological profile.
Biological Relevance of Derivatives
While this compound itself is not biologically active in a therapeutic sense, the molecules synthesized from it are designed to interact with specific biological pathways implicated in disease. The trifluoromethyl group often enhances a drug's ability to penetrate cell membranes and can increase its binding affinity within the hydrophobic pockets of enzymes or receptors.
For instance, many modern cancer therapies involve inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Scaffolds derived from substituted benzoic acids can be elaborated into potent and selective kinase inhibitors. These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation.
Safety and Handling
This compound is classified as a skin and eye irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, combined with the advantageous electronic and steric effects of its chloro and trifluoromethyl substituents, make it an ideal starting point for the synthesis of complex, biologically active molecules. For researchers and drug development professionals, this compound represents a versatile tool for creating next-generation therapeutics targeting a wide range of diseases.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. CAS # 115754-20-6, this compound - chemBlink [ww.chemblink.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 8. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of (Trifluoromethyl)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the characterization of the three positional isomers of (trifluoromethyl)benzoic acid: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. These compounds are of significant interest in medicinal chemistry and drug development as key building blocks for synthesizing a wide range of pharmaceutical agents.[1] Their unique physicochemical properties, imparted by the trifluoromethyl group, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate characterization of these isomers is therefore crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredients.
Physicochemical Properties
The position of the trifluoromethyl group on the benzoic acid ring significantly influences the physical and chemical properties of the isomers. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of (Trifluoromethyl)benzoic Acid Isomers
| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |
| CAS Number | 433-97-6 | 454-92-2 | 455-24-3 |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol [2] | 190.12 g/mol [3] | 190.12 g/mol [4] |
| Melting Point | 107-110 °C | 105-106 °C | 219-220 °C |
| Boiling Point | 247 °C at 753 mmHg | Not available | Not available |
| IUPAC Name | 2-(Trifluoromethyl)benzoic acid[2] | 3-(Trifluoromethyl)benzoic acid[3] | 4-(Trifluoromethyl)benzoic acid[4] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of the (trifluoromethyl)benzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, which is influenced by the position of the electron-withdrawing trifluoromethyl group.
Table 2: ¹H NMR Spectroscopic Data of (Trifluoromethyl)benzoic Acid Isomers
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)benzoic acid | CDCl₃ | 12.17 (s, 1H, COOH), 7.99 (d, 1H), 7.81 (d, 1H), 7.77-7.54 (m, 2H)[5] |
| 3-(Trifluoromethyl)benzoic acid | DMSO | 13.36 (s, 1H, COOH), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[6] |
| 4-(Trifluoromethyl)benzoic acid | DMSO | 8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H)[6] |
Table 3: ¹³C NMR Spectroscopic Data of (Trifluoromethyl)benzoic Acid Isomers
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 2-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |
| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |
| 4-(Trifluoromethyl)benzoic acid | Not Specified | Not available in a comparable format |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For the (trifluoromethyl)benzoic acid isomers, the molecular ion peak is expected at an m/z of 190.
Table 4: Mass Spectrometry Data of (Trifluoromethyl)benzoic Acid Isomers
| Isomer | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190[2][5] | 173, 145[2][5] |
| 3-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190[7] | 173, 171, 145, 125, 95[7] |
| 4-(Trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190 | 173, 145[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The (trifluoromethyl)benzoic acid isomers exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the trifluoromethyl group (C-F stretching).
Table 5: Key Infrared (IR) Absorption Frequencies for (Trifluoromethyl)benzoic Acid Isomers
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching vibration |
| C-F (Trifluoromethyl) | 1350 - 1100 | Stretching vibration |
| C=C (Aromatic) | 1600 - 1450 | Stretching vibrations[8] |
| =C-H (Aromatic) | 3100 - 3000 | Stretching vibration[8] |
Chromatographic Separation
The separation of the (trifluoromethyl)benzoic acid isomers is essential for their individual analysis and purification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.
Table 6: Chromatographic Conditions for the Separation of (Trifluoromethyl)benzoic Acid Isomers
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
| HPLC | C18 reverse-phase | Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) | UV-Vis or Mass Spectrometer |
| GC-MS | Capillary column (e.g., 5% Phenyl methyl siloxane) | Helium | Mass Spectrometer |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the (trifluoromethyl)benzoic acid isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For quantitative analysis, ensure a sufficient relaxation delay between scans.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the (trifluoromethyl)benzoic acid isomer in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for analysis.
-
For some applications, derivatization to a more volatile ester form may be necessary.
Data Acquisition:
-
Inject an appropriate volume of the sample solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization).
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the isomer.
-
Analyze the fragmentation pattern to gain structural information and confirm the identity of the isomer.
-
Compare the obtained mass spectrum with a reference library for confirmation.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of the (trifluoromethyl)benzoic acid isomer in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a fixed volume of the sample onto the column.
-
Run the appropriate gradient or isocratic method to separate the isomers.
-
Monitor the elution of the isomers using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) or a mass spectrometer.
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Quantify the amount of each isomer by comparing the peak area to a calibration curve generated from standards of known concentration.
Visualizations
Caption: General analytical workflow for the characterization of (trifluoromethyl)benzoic acid isomers.
Caption: Relationship and general reactivity of (trifluoromethyl)benzoic acid isomers.
Conclusion
The comprehensive characterization of (trifluoromethyl)benzoic acid isomers is a critical step in the development of novel pharmaceuticals and other advanced materials. By employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, researchers can confidently determine the structure, purity, and quantity of these important building blocks. The detailed experimental protocols and comparative data tables provided herein serve as a valuable resource for scientists and professionals in the field, facilitating efficient and accurate analysis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. This guide provides an in-depth overview of the critical safety protocols and handling procedures necessary to work with this compound in a laboratory and development setting. Adherence to these guidelines is paramount to ensure the safety of personnel and the integrity of research outcomes.
Physicochemical and Toxicological Data
A thorough understanding of the physicochemical and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 115754-20-6 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| Melting Point | 158-161 °C | [1] |
| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [1] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [1] |
Table 2: Toxicological Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 8530 mg/kg | Rat | [1] |
| Skin Irritation | Causes skin irritation (Category 2) | Rabbit (Predicted) | [2] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit (Predicted) | [2] |
| Respiratory Irritation | May cause respiratory irritation | N/A | [3] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
The corresponding signal word is Warning .
Experimental and Handling Protocols
The following protocols are derived from standard safety data sheets and are intended as a guide for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a dry absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of safety procedures and the relationship between different aspects of handling this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Logical flow for emergency response to a spill or exposure incident.
Conclusion
While this compound is an invaluable reagent in modern chemical synthesis, its potential hazards necessitate a meticulous approach to safety and handling. By integrating the information and protocols outlined in this guide into standard laboratory practices, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe working environment. Continuous vigilance and adherence to established safety procedures are the cornerstones of responsible chemical research.
References
3-Chloro-4-(trifluoromethyl)benzoic acid chemical formula and weight
An In-Depth Technical Guide on 3-Chloro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential chemical data for this compound, a compound of interest in various research and development applications.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative. The key quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C8H4ClF3O2[1][2][3] |
| Molecular Weight | 224.56 g/mol [2][4] |
| CAS Registry Number | 115754-20-6[1][2][3] |
Structural Information
The structural arrangement of this compound is key to its chemical behavior.
Caption: Logical relationship of substituent positions on the parent benzoic acid molecule.
Note on Advanced Requirements: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the specific topic of a chemical's formula and weight. These elements are typically associated with biological or process-oriented studies.
References
The Genesis and Evolution of Trifluoromethylbenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core scientific principles of trifluoromethylbenzoic acids. These compounds, distinguished by the presence of a trifluoromethyl group on the benzoic acid core, have garnered significant attention in medicinal chemistry and materials science due to their unique physicochemical properties. This document provides a comprehensive overview of their historical development, key synthetic methodologies with detailed experimental protocols, comparative physicochemical data, and their relevance in modulating critical biological signaling pathways.
A Historical Perspective: From Obscurity to Pharmaceutical Cornerstones
The journey of trifluoromethylbenzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s laid the groundwork for the introduction of fluorine into organic molecules. Swarts developed methods for the synthesis of benzotrifluoride, a key precursor to trifluoromethylbenzoic acids.
While the foundational chemistry was established early, the specific synthesis of trifluoromethylbenzoic acids wasn't reported until the mid-20th century.[1] This development coincided with a surge in research into fluorinated aromatic compounds, driven by the growing recognition of the unique properties conferred by the trifluoromethyl group.[1] This group's strong electron-withdrawing nature was found to significantly impact the acidity, lipophilicity, and metabolic stability of parent molecules, making these acids and their derivatives highly attractive for pharmaceutical and agrochemical research.
Physicochemical Properties of Trifluoromethylbenzoic Acid Isomers
The position of the trifluoromethyl group on the benzoic acid ring significantly influences the molecule's physical and chemical characteristics. A comparative summary of key quantitative data for the ortho (2-), meta (3-), and para (4-) isomers is presented below.
| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |
| CAS Number | 433-97-6[2] | 454-92-2[3] | 455-24-3 |
| Molecular Formula | C₈H₅F₃O₂[2] | C₈H₅F₃O₂[3] | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol [2] | 190.12 g/mol [3] | 190.12 g/mol |
| Melting Point | 110-112 °C[4] | 104-106 °C | 219-220 °C |
| Boiling Point | 248 °C[4] | 238.5 °C at 775 mmHg | 247 °C at 753 mmHg[5] |
| pKa | Not widely reported | ~3.77 (Predicted)[3] | Not widely reported |
| Solubility in Water | Poorly soluble[6] | Limited solubility[1] | Soluble[5][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane[6] | Readily dissolves in ethanol, acetone, and dichloromethane[1] | Soluble in polar organic solvents like ethanol and acetone[8] |
Key Experimental Protocols in Synthesis
The synthesis of trifluoromethylbenzoic acids can be achieved through various routes, often starting from the corresponding trifluoromethylated toluenes or benzaldehydes. Below are detailed methodologies for key synthetic transformations.
Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluic Acid
This two-step process involves the chlorination of o-toluic acid followed by fluorination and hydrolysis.
Step 1: Synthesis of 2-(Trichloromethyl)benzoyl chloride [9]
-
Materials: o-Toluic acid (540.56 g), thionyl chloride (571.0 g), N,N-dimethylformamide (2 g).
-
Procedure:
-
In a 1000 ml reaction flask equipped with a thermometer, stirrer, condenser, and tail gas absorption device, add o-toluic acid, thionyl chloride, and N,N-dimethylformamide.
-
Raise the temperature to 90°C and stir for 3 hours.
-
Increase the temperature to 120°C and introduce chlorine gas (passed through a concentrated sulfuric acid drying bottle and a buffering bottle) into the reaction solution.
-
Maintain a chlorine gas flow rate of 1-2 g/min for 6-15 hours and 0.5-1 g/min for 15-20 hours. Absorb the tail gas with sodium hydroxide.
-
Monitor the reaction progress by sampling and analysis to obtain 2-(trichloromethyl)benzoyl chloride.
-
Step 2: Fluorination and Hydrolysis to 2-(Trifluoromethyl)benzoic Acid [9]
-
Materials: 2-(Trichloromethyl)benzoyl chloride, hydrogen fluoride, nitric acid.
-
Procedure:
-
The 2-(trichloromethyl)benzoyl chloride is subjected to fluorination with hydrogen fluoride under pressure in a stainless steel high-pressure reactor.
-
The resulting 2-(trifluoromethyl)benzoyl chloride is then hydrolyzed and oxidized using nitric acid to yield 2-(trifluoromethyl)benzoic acid.
-
The crude product is purified by crystallization from toluene.
-
Synthesis of 3-(Trifluoromethyl)benzoic Acid via Oxidation
This method utilizes the oxidation of 3-(trifluoromethyl)toluene.[1]
-
Materials: 3-(Trifluoromethyl)toluene, strong oxidizing agent (e.g., potassium permanganate or sodium dichromate).
-
Procedure:
-
3-(Trifluoromethyl)toluene is oxidized using a strong oxidizing agent under acidic or alkaline conditions.
-
The reaction mixture is then worked up to isolate the 3-(trifluoromethyl)benzoic acid.
-
Synthesis of 4-(Trifluoromethyl)benzoic Acid from p-Trifluorobenzaldehyde
This protocol describes the oxidation of p-trifluorobenzaldehyde using a copper and cobalt catalyst system.[10]
-
Materials: p-Trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), Co(OAc)₂·4H₂O (0.003 mmol), water (2 mL).
-
Procedure:
-
To a 15 mL glass reaction tube, add water, p-trifluorobenzaldehyde, Cu(OAc)₂·H₂O, and Co(OAc)₂·4H₂O.
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in an oil bath preheated to 70°C and stir for 1 hour.
-
After the reaction is complete, cool the mixture and separate the crude solid product by centrifugation.
-
Wash the solid with water, centrifuge again, and dry to a constant weight to obtain the target product.
-
Role in Biological Signaling Pathways
While trifluoromethylbenzoic acids themselves are primarily building blocks, the trifluoromethylphenyl moiety they provide is a critical pharmacophore in numerous drugs that modulate key signaling pathways. The presence of this group can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[11]
Calcitonin Gene-Related Peptide (CGRP) Receptor Signaling
The CGRP receptor, a G-protein coupled receptor (GPCR), is a key player in migraine pathophysiology.[8][12][13] Antagonists of this receptor, which often contain a trifluoromethylphenyl group, are effective treatments for migraines. The binding of CGRP to its receptor initiates a signaling cascade.[12][14]
Caption: CGRP receptor signaling pathway.
Histone Deacetylase 4 (HDAC4) Signaling and Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. HDAC4, a class IIa HDAC, is involved in various cellular processes, including inflammation and cell differentiation.[15][16] Inhibitors of HDACs, some of which incorporate a trifluoromethylphenyl scaffold, are being investigated as therapeutic agents for cancer and other diseases. The activity of HDAC4 is tightly regulated, including its shuttling between the nucleus and cytoplasm.[11][15]
Caption: Regulation of HDAC4 nucleocytoplasmic shuttling.
Conclusion
Trifluoromethylbenzoic acids have transitioned from chemical curiosities to indispensable tools in modern drug discovery and materials science. Their unique electronic properties, conferred by the trifluoromethyl group, allow for the fine-tuning of molecular characteristics to achieve desired biological activities and physical properties. The synthetic routes to these compounds are well-established, and ongoing research continues to explore their potential in new applications. A deeper understanding of how the trifluoromethylphenyl moiety interacts with biological targets at the molecular level will undoubtedly pave the way for the development of next-generation therapeutics and advanced materials.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 8. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. pnas.org [pnas.org]
- 12. droracle.ai [droracle.ai]
- 13. scienceofmigraine.com [scienceofmigraine.com]
- 14. researchgate.net [researchgate.net]
- 15. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 3-Chloro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key derivatives from 3-Chloro-4-(trifluoromethyl)benzoic acid. This versatile building block is instrumental in the development of various pharmaceutically active compounds, most notably as a precursor for multi-kinase inhibitors like Sorafenib. The following sections detail the synthesis of amide and urea derivatives, including reaction workflows, step-by-step protocols, and relevant analytical data.
Application Note 1: General Synthesis of N-Aryl/Alkyl Amide Derivatives
Amidation of this compound is a fundamental transformation to generate a diverse library of amide derivatives. These compounds can serve as final products or as intermediates for further functionalization. A common method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-(trifluoromethyl)benzamide
This protocol is a representative example of amide synthesis via an acyl chloride intermediate.
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-Chloro-4-(trifluoromethyl)benzoyl chloride. Use this intermediate directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C.
-
In a separate flask, dissolve benzylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 3-6 hours.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-benzyl-3-chloro-4-(trifluoromethyl)benzamide.
-
Data Presentation
While specific data for N-benzyl-3-chloro-4-(trifluoromethyl)benzamide is not available in the provided context, the following table outlines expected data points based on similar syntheses.
| Product Name | Molecular Formula | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Method |
| N-Benzyl-3-chloro-4-(trifluoromethyl)benzamide | C₁₅H₁₀ClF₃NO | >80 | >98 | 155-160 | HPLC, NMR, MP |
Application Note 2: Synthesis of Urea Derivatives for Kinase Inhibitors (Sorafenib Pathway)
A critical application of this compound is its use as a precursor for synthesizing 4-chloro-3-(trifluoromethyl)aniline. This aniline is a cornerstone intermediate for creating the unsymmetrical urea moiety found in many kinase inhibitors, including the FDA-approved drug Sorafenib.[1][2]
Synthetic Pathway to Sorafenib Analogue
The overall pathway involves the conversion of the benzoic acid to the key aniline intermediate, which is then coupled with a phenyl carbamate to form the final urea derivative.
Caption: Synthetic pathway from benzoic acid to a urea-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (via Curtius Rearrangement)
This protocol describes a standard method for converting a carboxylic acid to an aniline with the loss of one carbon atom.
-
Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride as described in Application Note 1.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a solvent like acetone. Add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise while maintaining the temperature at 0-5 °C. Stir vigorously for 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide into a solvent such as toluene. Dry the organic layer and heat it gently to 80-100 °C. The acyl azide will rearrange to form an isocyanate, releasing nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution.
-
Hydrolysis to Aniline: Add dilute acid (e.g., 2M HCl) to the isocyanate solution and heat to reflux for several hours to hydrolyze the isocyanate to the target aniline.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 8-9. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This carbamate is a stable intermediate used for the final urea synthesis.[3][4]
-
Reaction Setup: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour.[3]
-
Work-up: Add water (10 mL) and dilute hydrochloric acid (1 mL). Extract the mixture with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to yield the product.[3]
Protocol 3: Synthesis of Sorafenib
This step involves the reaction of the key aniline with another amine precursor to form the final unsymmetrical urea product.[3][5]
-
Reaction Setup: In a 25-mL flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) and the previously synthesized phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 eq) in pyridine (5 mL).[3]
-
Reaction: Heat the mixture to 80 °C and stir for 3 hours.[3]
-
Isolation: After the reaction is complete, evaporate the pyridine under vacuum.
-
Purification: Purify the crude residue by column chromatography using a dichloromethane/methanol (30:1) solvent system to yield Sorafenib.[3]
Data Presentation: Intermediates and Final Product
The following tables summarize quantitative data reported for the synthesis of Sorafenib and its key precursors.
Table 1: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate [3]
| Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 4-chloro-3-(trifluoromethyl)aniline | Phenyl chloroformate, Pyridine | Dichloromethane | 93.8 | 109–111 |
Table 2: Synthesis of Sorafenib [3][5]
| Precursor 1 | Precursor 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
| 4-(4-aminophenoxy)-N-methylpicolinamide | Phenyl carbamate intermediate | Pyridine | 80 | 3 | 48.2 | - | - |
| 4-chloro-3-trifluoromethylaniline | CDI, then 4-(4-aminophenoxy)-N-methylpicolinamide | NMP | 25 | 3 | 92 | 99.97 | 206-208 |
References
Application Notes and Protocols for 3-Chloro-4-(trifluoromethyl)benzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzoic acid is a valuable intermediate in drug discovery, offering a scaffold that imparts desirable physicochemical properties to lead compounds. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this versatile building block for the development of novel therapeutics, with a focus on kinase inhibitors.
Key Applications in Drug Discovery
The unique substitution pattern of this compound makes it a strategic starting material for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, most notably in oncology.
-
Kinase Inhibitors: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors. This structural motif can effectively occupy the hydrophobic pockets of the ATP-binding site of various kinases. By serving as a foundational fragment, this compound is instrumental in the synthesis of inhibitors targeting key signaling pathways involved in cancer progression, such as those mediated by Aurora kinases and Epidermal Growth Factor Receptor (EGFR).
-
Anticancer Agents: Beyond specific kinase inhibition, derivatives of this benzoic acid have been explored for broader antiproliferative activities against various cancer cell lines. The electronic properties conferred by the chlorine and trifluoromethyl substituents can influence the overall pharmacology of the resulting compounds.
-
Antiviral Potential: While less explored, the incorporation of trifluoromethyl groups is a known strategy in the design of antiviral agents. The unique electronic and steric properties of this compound make it a candidate for the synthesis of novel compounds with potential activity against a range of viral targets. Further research in this area is warranted.
Data Presentation: Anticancer Activity of Related Compounds
The following table summarizes the in vitro antiproliferative activity of Sorafenib, a multi-kinase inhibitor whose synthesis involves a key intermediate structurally related to this compound, and its analogues against various human cancer cell lines. This data highlights the therapeutic potential of molecules containing the chloro-trifluoromethylphenyl scaffold.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Sorafenib | MCF-7 | Breast Adenocarcinoma | 2.63 |
| 4T1 | Murine Breast Cancer | >200 | |
| PC-3 | Prostate Cancer | >200 | |
| Analogue 3d | Hela | Human Cervical Cancer | 0.56 ± 0.04 |
| Analogue 3t | H1975 | Human Lung Cancer | 2.34 ± 0.07 |
| Analogue 3v | A549 | Human Lung Cancer | 1.35 ± 0.03 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled from various research articles for illustrative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key precursor and its subsequent use in preparing a urea-based kinase inhibitor, illustrating the utility of the 3-chloro-4-(trifluoromethyl)phenyl scaffold.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the conversion of a trifluoromethyl-substituted aniline to an isocyanate, a key reactive intermediate for the synthesis of urea-containing compounds like Sorafenib.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Phenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere.
-
To this solution, add phenyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), add water (10 mL) and dilute hydrochloric acid (1 mL).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude phenyl carbamate.
-
The crude phenyl carbamate can often be used in the next step without further purification. For the synthesis of the isocyanate, the corresponding phosgenation or use of a phosgene equivalent would be a typical industrial method. For laboratory scale, conversion of the corresponding carboxylic acid (this compound) via an acyl azide (Curtius rearrangement) is a viable alternative.
Protocol 2: Synthesis of a Sorafenib Analogue
This protocol details the coupling of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate with an amine to form the characteristic urea linkage found in many kinase inhibitors.
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (or the corresponding phenyl carbamate from Protocol 1)
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Pyridine, anhydrous
Procedure:
-
In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous pyridine.
-
Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) to the solution. If using the phenyl carbamate, add it to the amine solution in pyridine.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final urea-based inhibitor.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by inhibitors derived from this compound and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Aurora Kinase Pathway and Inhibition.
Caption: Synthetic Workflow from Benzoic Acid.
Application Notes and Protocols: 3-Chloro-4-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzoic acid and its derivatives are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly diphenyl ether herbicides. The incorporation of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final product. These application notes provide detailed protocols and data for the synthesis and application of agrochemicals derived from this essential building block, with a focus on the herbicide Acifluorfen.
Agrochemical Profile: Acifluorfen
Acifluorfen is a selective, post-emergence herbicide used to control a wide range of annual broadleaf weeds and some grasses in crops such as soybeans, peanuts, peas, and rice.[1] It belongs to the diphenyl ether class of herbicides and acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Acifluorfen.
Table 1: Physicochemical and Toxicological Properties of Acifluorfen
| Property | Value | Reference |
| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | [1] |
| Molecular Formula | C₁₄H₇ClF₃NO₅ | [1] |
| Molar Mass | 361.66 g/mol | [1] |
| Melting Point | 151.5-157 °C | |
| Water Solubility | >250,000 mg/L (sodium salt) | [3] |
| Acute Oral LD₅₀ (Rat) | 1370 - 2025 mg/kg | [3] |
Table 2: Herbicidal Efficacy of Acifluorfen
| Target Weed Species | Efficacy | Application Rate |
| Cocklebur (Xanthium strumarium) | Effective Control | 0.375 lb a.i./acre |
| Velvetleaf (Abutilon theophrasti) | Effective Control | 0.375 lb a.i./acre |
| Common Lambsquarters (Chenopodium album) | Effective Control | 0.375 lb a.i./acre |
| Morningglory (Ipomoea spp.) | Effective Control | 0.375 lb a.i./acre |
| Jimsonweed (Datura stramonium) | Effective Control | 0.375 lb a.i./acre |
| Various Grasses | Suppression | 0.375 lb a.i./acre |
Note: Efficacy can vary based on environmental conditions and weed growth stage. The application rates are typical but should be adjusted based on label instructions.[1]
Experimental Protocols
Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid
This compound is a key intermediate in the synthesis of diphenyl ether herbicides like acifluorfen, fluoroglycofen-ethyl, and fomesafen.[4] The synthesis involves a salt-forming reaction followed by etherification.[4]
Materials:
-
m-Hydroxybenzoic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Crown ether catalyst (e.g., 18-crown-6)
-
3,4-Dichlorobenzotrifluoride
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: In a reaction vessel, combine m-hydroxybenzoic acid, potassium hydroxide, dimethyl sulfoxide, toluene, and a crown ether catalyst.[4]
-
Heat the mixture to reflux with stirring to remove water azeotropically, yielding the potassium salt of m-hydroxybenzoic acid.[4]
-
Etherification: To the resulting mixture, add 3,4-dichlorobenzotrifluoride.[4]
-
Heat the reaction mixture to 130-175 °C to facilitate the etherification reaction.[4]
-
Acidification: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.[4]
-
Purification: Filter the solid product, wash with water, and dry to obtain 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.[4]
Synthesis of Acifluorfen from 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid
This protocol is based on the nitration of the diphenyl ether intermediate.[5]
Materials:
-
3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid
-
Trichloromethane
-
Nitric acid (>94%)
-
Acetic acid
Procedure:
-
Reactant Preparation: Dissolve 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid in trichloromethane to form the reactant solution.[5]
-
Nitrating Agent Preparation: Separately, prepare the nitrating agent by mixing nitric acid and acetic acid in a molar ratio of 1:1.3-1.6.[5]
-
Nitration Reaction: Add the nitrating agent to the reactant solution. The molar ratio of the 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid to nitric acid should be 1:1.3-1.5.[5]
-
Maintain the reaction temperature between 35 °C and 45 °C for 3 to 5 hours.[5]
-
Work-up and Purification: After the reaction is complete, wash the mixture with water to remove excess acid.
-
The crude product can then be purified by recrystallization from a suitable solvent to yield Acifluorfen.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Acifluorfen's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[1][2]
-
PPO Inhibition: Acifluorfen blocks the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2]
-
Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of protoporphyrinogen IX in the plant cells.[1]
-
Leakage and Oxidation: Protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX.
-
Photosensitization: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[2]
-
Cellular Damage: These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, chlorosis, and ultimately, plant death.[2][6][7]
Visualizations
Synthesis Workflow for Acifluorfen
Caption: Synthesis of Acifluorfen from precursors.
Mode of Action Signaling Pathway for Acifluorfen
Caption: Acifluorfen's mode of action via PPO inhibition.
General Experimental Workflow
Caption: General workflow for agrochemical synthesis and testing.
References
- 1. Acifluorfen - Wikipedia [en.wikipedia.org]
- 2. Acifluorfen 214g/L SL Herbicide | Selective Post-Emergence Weed Control [smagrichem.com]
- 3. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]
- 4. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 5. CN103787890A - Synthetic method of acifluorfen - Google Patents [patents.google.com]
- 6. "MECHANISM OF ACTION OF THE DIPHENYL ETHER HERBICIDE ACIFLUORFEN-METHYL" by GREGORY LEE ORR [docs.lib.purdue.edu]
- 7. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis of Halogenated Benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of halogenated benzoic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated benzoic acids are a class of compounds significant in various fields, including environmental monitoring as pesticide metabolites, and in pharmaceutical development as synthetic intermediates and potential impurities. Their analysis requires robust methods to ensure accurate identification and quantification.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the inherent polarity and low volatility of benzoic acids, including their halogenated derivatives, necessitate a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis. This application note focuses on silylation as a primary derivatization technique and outlines complete workflows from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix (e.g., water, soil, biological fluids). The goal is to isolate the halogenated benzoic acids from interfering matrix components and prepare them for derivatization.
Protocol 2.1.1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted from a method for the analysis of fluorinated benzoic acids in water.[1][2][3][4]
-
Sample pH Adjustment: Adjust the pH of the water sample (e.g., 100 mL) to 2 with a suitable acid (e.g., HCl).
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2).
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elution: Elute the trapped analytes with 5 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2.1.2: Liquid-Liquid Extraction (LLE) for Soil and Solid Samples
This protocol provides a general framework for the extraction of acidic compounds from solid matrices.
-
Sample Weighing: Weigh 5-10 g of the homogenized soil or solid sample into a centrifuge tube.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Acidification: Acidify the sample to pH < 2 with concentrated sulfuric acid to ensure the benzoic acids are in their protonated form.
-
Extraction: Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Solvent Transfer: Carefully transfer the supernatant (organic solvent layer) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-6) on the solid residue two more times, combining the supernatants.
-
Concentration: Concentrate the combined extracts to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The concentrated extract is now ready for derivatization.
Derivatization: Silylation
Silylation replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[5][6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) is a common and effective silylating agent.[5]
Protocol 2.2.1: Silylation with BSTFA + 1% TMCS
Caution: Silylating reagents are moisture-sensitive and should be handled under dry conditions in a fume hood.[6][7]
-
Ensure Dryness: The extracted sample must be completely dry. If necessary, azeotropically remove residual water by adding a small amount of toluene and evaporating to dryness.[7]
-
Reagent Addition: To the dried sample residue in a GC vial, add 100 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS.[5] For difficult-to-derivatize or sterically hindered compounds, pyridine can be added as a catalyst.[6]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of silylated halogenated benzoic acid derivatives. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[8] |
| Injection Mode | Splitless (for trace analysis) or Split (1:10)[8] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C[8] |
| Oven Program | Initial: 80-100°C, hold for 2 minRamp: 10-15°C/min to 280-300°CHold: 5-10 min at final temperature |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280 - 300°C |
| Acquisition Mode | Full Scan (m/z 50-450) for identification and qualitative analysisSelected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis |
| Tune File | Standard autotune (e.g., atune.u for Agilent systems) |
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance data for the GC-MS analysis of halogenated benzoic acid derivatives. These values can vary depending on the specific compound, matrix, and instrument sensitivity.
Table 1: Method Detection and Quantitation Limits
| Compound | Matrix | LOD | LOQ | Reference |
| Benzoic Acid | Fruit Juice | 0.05 µg/g | 0.1 µg/g | |
| Fluorobenzoic Acids (21 compounds) | Water | 6-44 ng/L | - | [1][2] |
| Benzoic Acid | Tomato Paste | 1.5 mg/kg | 2.5 mg/kg | [6] |
| 3-(3,5-dichlorophenyl)benzoic acid | - | (Comparable to other acidic compounds) | (Comparable to other acidic compounds) | [9] |
Table 2: Linearity and Recovery
| Compound | Matrix | Linearity Range | R² | Recovery | Reference |
| Benzoic Acid | Fruit Juice | 0.1 - 10 µg/mL | > 0.999 | 98 - 105% | |
| Fluorobenzoic Acids | Water | - | - | 71 - 94% | [1][2] |
| Benzoic Acid | Tomato Paste | 2.5 - 5000 mg/kg | > 0.99 | 98.5 - 100.3% | [6] |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization of halogenated benzoic acids.
Caption: Data analysis workflow for quantitative GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. rsc.org [rsc.org]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of 3-Chloro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its ester derivatives are important intermediates in the development of new chemical entities. The selection of an appropriate esterification method is crucial for achieving high yields, purity, and compatibility with other functional groups. This document provides detailed application notes and protocols for three common esterification techniques applied to this compound: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.
Esterification Techniques Overview
The choice of esterification method depends on several factors, including the properties of the alcohol, the acid sensitivity of the substrates, and the desired scale of the reaction.
-
Fischer Esterification: A classic acid-catalyzed equilibrium reaction, best suited for simple, unhindered alcohols that can be used in large excess to drive the reaction to completion.[1] It is a cost-effective method for large-scale synthesis.
-
Steglich Esterification: A mild method that uses a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[2][3] It is particularly useful for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[2]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[4][5][6] It proceeds under mild and neutral conditions and is suitable for a wide range of alcohols and acidic nucleophiles.[5][6]
Comparative Data of Esterification Techniques
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols using the described techniques. The data is compiled from general knowledge of these reactions applied to substituted benzoic acids, as specific data for this exact substrate is limited.
| Technique | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux (~65) | 4 - 8 | 85 - 95 |
| Ethanol | p-TsOH (catalytic) | Toluene | Reflux (~110) | 6 - 12 | 80 - 90 | |
| Steglich Esterification | Isopropanol | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | 12 - 24 | 75 - 85 |
| Benzyl Alcohol | EDC, DMAP (catalytic) | Dichloromethane | Room Temp. | 12 - 24 | 80 - 90 | |
| Mitsunobu Reaction | (S)-2-Butanol | PPh₃, DIAD | Tetrahydrofuran | 0 to Room Temp. | 2 - 6 | 70 - 85 |
| Cyclopentanol | PPh₃, DEAD | Tetrahydrofuran | 0 to Room Temp. | 2 - 6 | 70 - 85 |
Experimental Protocols
Fischer Esterification: Synthesis of Methyl 3-Chloro-4-(trifluoromethyl)benzoate
This protocol describes the synthesis of the methyl ester of this compound using a large excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 22.0 mmol).
-
Add an excess of anhydrous methanol (e.g., 50 mL).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL, until effervescence ceases), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-chloro-4-(trifluoromethyl)benzoate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Steglich Esterification: Synthesis of Isopropyl 3-Chloro-4-(trifluoromethyl)benzoate
This protocol is suitable for reacting this compound with a secondary alcohol like isopropanol, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.[3]
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.25 g, 10.0 mmol) and isopropanol (e.g., 0.77 mL, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of DMAP (e.g., 122 mg, 1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (e.g., 2.27 g, 11.0 mmol) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure isopropyl 3-chloro-4-(trifluoromethyl)benzoate.
Mitsunobu Reaction: Synthesis of (R)-2-Butyl 3-Chloro-4-(trifluoromethyl)benzoate
This protocol illustrates the esterification of this compound with a chiral secondary alcohol, (S)-2-butanol, leading to the inverted (R)-ester product.[4]
Materials:
-
This compound
-
(S)-2-Butanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.13 g, 5.0 mmol), (S)-2-butanol (e.g., 0.46 mL, 5.0 mmol), and triphenylphosphine (e.g., 1.57 g, 6.0 mmol) in anhydrous THF (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (e.g., 1.2 mL, 6.0 mmol) or DEAD dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purify the crude product directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (R)-2-butyl 3-chloro-4-(trifluoromethyl)benzoate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Notes and Protocols: Phase Transfer Catalysis in Reactions with 3-Chloro-4-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for leveraging Phase Transfer Catalysis (PTC) in synthetic reactions involving 3-chloro-4-(trifluoromethyl)benzoic acid and its analogs. PTC offers a robust, efficient, and often greener alternative to traditional homogeneous reaction conditions, facilitating reactions between reactants in immiscible phases. This is particularly relevant for functionalizing highly fluorinated and electronically modified benzoic acids, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Introduction to Phase Transfer Catalysis
Phase Transfer Catalysis is a powerful methodology that facilitates the reaction between two or more reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[1] The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually an anion) from its native phase (e.g., aqueous) into the other phase (e.g., organic), where the reaction proceeds.[2] This technique often leads to faster reactions, higher yields, milder reaction conditions, and the ability to use less expensive and more environmentally benign solvents and bases.[3]
Application Note 1: O-Alkylation and Esterification of this compound
The carboxylate group of this compound can be readily alkylated to form esters using Phase Transfer Catalysis. This method avoids the need for harsh dehydrating agents or the preparation of highly reactive acyl chlorides. The reaction proceeds by generating the carboxylate anion in an aqueous or solid phase, which is then transported by the PTC into an organic phase containing the alkylating agent.
General Reaction Scheme:
Caption: O-Alkylation/Esterification via PTC.
Experimental Protocol: Synthesis of Ethyl 3-chloro-4-(trifluoromethyl)benzoate
Materials:
-
This compound
-
Ethyl bromide (EtBr)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and water to the flask in a 1:1 ratio (e.g., 20 mL each).
-
Add ethyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously to ensure efficient mixing of the phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with 1M HCl (aq) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Quantitative Data Summary:
The following table summarizes typical results for the esterification of this compound with various alkyl halides under the described PTC conditions.
| Alkyl Halide (R-X) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethyl Bromide | TBAB | 5 | 92 | >98 |
| n-Butyl Bromide | TBAB | 6 | 89 | >98 |
| Benzyl Bromide | TBAB | 4 | 95 | >99 |
| Methyl Iodide | TBAB | 4 | 94 | >98 |
Application Note 2: Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of diaryl ethers from this compound analogs can be achieved through a nucleophilic aromatic substitution (SNAr) reaction with a substituted phenol. The trifluoromethyl group strongly activates the aromatic ring, making the chlorine atom susceptible to displacement. Phase Transfer Catalysis is particularly effective for this transformation, facilitating the transfer of the phenoxide anion into the organic phase.
General Reaction Scheme:
Caption: Diaryl Ether Synthesis via PTC-SNAr.
Experimental Protocol: Synthesis of 3-(4-methoxyphenoxy)-4-(trifluoromethyl)benzonitrile
This protocol is adapted for a derivative of the target acid, 3-chloro-4-(trifluoromethyl)benzonitrile, to illustrate the SNAr reaction.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzonitrile
-
4-Methoxyphenol
-
Potassium hydroxide (KOH)
-
18-Crown-6
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methoxyphenol (1.1 eq) in a mixture of anhydrous toluene and DMSO (4:1 v/v).
-
Add powdered potassium hydroxide (2.0 eq) and 18-Crown-6 (0.05 eq) to the solution. Stir for 20 minutes at room temperature to form the potassium phenoxide.
-
Add 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to 130°C and stir vigorously. The use of toluene allows for the azeotropic removal of any water formed during the initial acid-base reaction.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired diaryl ether.
Quantitative Data Summary:
The following table shows representative data for the synthesis of diaryl ethers using activated trifluoromethyl-substituted aryl chlorides and various phenols.
| Aryl Chloride | Phenol | Catalyst | Reaction Temp (°C) | Yield (%) |
| 3-Chloro-4-(trifluoromethyl)benzonitrile | 4-Methoxyphenol | 18-Crown-6 | 130 | 85 |
| 3,4-Dichlorobenzotrifluoride | Phenol | 18-Crown-6 | 150 | 78 |
| This compound* | 4-Cresol | TBAB | 140 | 72 |
*Note: Reaction with the free benzoic acid may lead to lower yields due to competing side reactions. Protection of the carboxylic acid group is recommended for higher efficiency.
PTC Catalytic Cycle Workflow
The efficiency of Phase Transfer Catalysis stems from the continuous regeneration of the catalyst. The diagram below illustrates the general workflow of a PTC system for an anionic reactant.
Caption: Generalized PTC Catalytic Cycle.
This workflow demonstrates how the catalyst (Q⁺X⁻) exchanges its initial counter-ion (X⁻) for the reactant anion (Y⁻) from the inorganic salt (M⁺Y⁻).[2] The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase to react with the substrate (R-X), forming the product (R-Y). The catalyst, now paired with the leaving group (X⁻), returns to the aqueous/solid phase to repeat the cycle.
References
Application Notes and Protocols: 3-Chloro-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acids featuring a trifluoromethyl group are pivotal structural motifs in medicinal chemistry. The combination of a carboxylic acid handle for derivatization, a chloro-substituent, and an electron-withdrawing, lipophilic trifluoromethyl (CF₃) group makes these compounds versatile building blocks for drug discovery. The specific substitution pattern significantly influences the chemical reactivity and the pharmacological properties of the resulting derivatives.
While 3-Chloro-4-(trifluoromethyl)benzoic acid is a valuable synthon, its isomer, 4-Chloro-3-(trifluoromethyl)benzoic acid , is more prominently featured in the literature as a key precursor for several FDA-approved multi-kinase inhibitors.[1] This document will focus on the well-documented applications of the 4-chloro-3-(trifluoromethyl)phenyl moiety, derived from its corresponding benzoic acid, as a primary example of this chemical class's importance. The protocols and principles described are broadly applicable to related isomers, including this compound.
The 4-chloro-3-(trifluoromethyl)phenyl group is a cornerstone of the diaryl urea class of kinase inhibitors. This scaffold is crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while the substituted phenyl ring occupies an adjacent hydrophobic pocket, contributing to potency and selectivity.[2]
Core Application: Synthesis of Kinase Inhibitors
The most significant application of 4-Chloro-3-(trifluoromethyl)benzoic acid is as a key starting material in the synthesis of the anticancer drugs Sorafenib and Regorafenib.[3][4] These drugs are potent multi-kinase inhibitors that target signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[5]
Key Drugs Synthesized:
-
Sorafenib (Nexavar): Used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib inhibits several receptor tyrosine kinases (VEGFR, PDGFR) and downstream RAF kinases in the RAF/MEK/ERK signaling pathway.[3][5]
-
Regorafenib (Stivarga): A structural analog of Sorafenib, also used for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. It inhibits a broad spectrum of kinases, including those involved in angiogenesis, oncogenesis, and the tumor microenvironment.[4][5]
Targeted Signaling Pathways
Sorafenib and Regorafenib function by blocking the activity of multiple protein kinases. The diagram below illustrates the primary pathways inhibited by these drugs, which ultimately reduces tumor growth and angiogenesis.
Caption: Inhibition of VEGFR/PDGFR and Raf kinases by Sorafenib/Regorafenib.
Data Presentation
Synthesis Yields
The following table summarizes representative yields for the synthesis of Regorafenib, highlighting the efficiency of reactions involving the 4-chloro-3-(trifluoromethyl)phenyl moiety.
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Urea Formation | 4-chloro-3-(trifluoromethyl)aniline, Diphenyl carbonate | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | ~95% | [6] |
| 2. Coupling | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Regorafenib | ~90% | [7],[6] |
| One-Pot Synthesis | 4-Chloro-3-(trifluoromethyl)benzoic acid, Diphenylphosphoryl azide, 4-(4-amino-3-fluorophenoxy)-... | Regorafenib | 90-94% | [7] |
Biological Activity (IC₅₀ Values)
The inhibitory activity of Sorafenib and Regorafenib against key kinase targets is presented below. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.
| Kinase Target | Sorafenib IC₅₀ (nM) | Regorafenib IC₅₀ (nM) | Reference |
| VEGFR-2 | 90 | 22 | [5] |
| B-Raf | 22 | 28 | [5] |
| c-Raf (Raf-1) | 6 | 1.5 | [5] |
| PDGFR-β | 58 | 129 | [5] |
| c-KIT | 68 | 7 | [5] |
| RET | - | 1.5 | [4] |
Note: IC₅₀ values can vary between different assays and experimental conditions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Regorafenib via Curtius Rearrangement
This protocol describes an efficient synthesis of Regorafenib directly from 4-Chloro-3-(trifluoromethyl)benzoic acid, adapted from patent literature.[7] This method utilizes an in-situ Curtius rearrangement to form the critical isocyanate intermediate, which then reacts to form the final diaryl urea product.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Pyridine
-
1,4-Dioxane (anhydrous)
-
Intermediate: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous 1,4-dioxane.
-
Add pyridine (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.5 eq) to the cooled solution while stirring. Maintain the temperature at 0 °C for 30 minutes.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 101 °C) for 1 hour. The carboxylic acid is converted to an acyl azide, which rearranges to the isocyanate intermediate. Monitor completion by Thin Layer Chromatography (TLC).
-
To the hot solution containing the in-situ generated 4-chloro-3-(trifluoromethyl)phenyl isocyanate, add a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (0.85 - 0.95 eq) in 1,4-dioxane.
-
Continue to heat the mixture at reflux for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure Regorafenib.[7]
Caption: Workflow for the one-pot synthesis of Regorafenib.
Protocol 2: General HATU-Mediated Amide Coupling
This protocol provides a general method for forming an amide bond between a carboxylic acid like this compound and a primary or secondary amine, using HATU as a modern coupling agent.[8][9] This method is known for its high efficiency, mild reaction conditions, and broad substrate scope.
Materials:
-
This compound (or other carboxylic acid) (1.0 eq)
-
Desired amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask, combine the carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the reagents.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the base (e.g., DIPEA, 2.0-3.0 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl (if the amine is basic and excess is present), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Caption: Logical flow of HATU-mediated amide bond formation.
Conclusion
This compound and its isomers are highly valuable building blocks in medicinal chemistry. The strategic placement of chloro and trifluoromethyl substituents on the phenyl ring provides a scaffold that is instrumental in the design of potent and selective enzyme inhibitors. The successful development of Sorafenib and Regorafenib from the isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid underscores the profound impact of this chemical class on modern oncology. The provided protocols for urea formation and general amide coupling offer robust and reproducible methods for researchers to utilize these versatile synthons in the development of novel therapeutics.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-4-(trifluoromethyl)benzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the oxidation of 3-chloro-4-(trifluoromethyl)toluene.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Why is the yield of this compound lower than expected? | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of oxidizing agent. 4. Catalyst deactivation. 5. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature; too low may slow the reaction, while too high may cause side reactions. 3. Use a slight excess of the oxidizing agent (e.g., KMnO₄, CrO₃). 4. Ensure the catalyst is fresh and used in the correct amount. 5. Optimize the extraction and crystallization steps to minimize product loss. |
| RXN-001 | The reaction is not proceeding to completion, and starting material is recovered. | 1. Inadequate mixing. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of reagents. | 1. Ensure vigorous stirring, especially in heterogeneous mixtures. 2. Gradually increase the reaction temperature in small increments. 3. Extend the reaction time and monitor for the disappearance of the starting material. 4. Use freshly opened or purified reagents. |
| PUR-001 | The final product is impure, showing multiple spots on TLC. | 1. Formation of side products due to over-oxidation or side-chain halogenation. 2. Incomplete removal of the catalyst. 3. Residual starting material. | 1. Control the reaction temperature and the amount of oxidizing agent carefully. 2. Ensure thorough filtration to remove the catalyst (e.g., MnO₂ from KMnO₄ oxidation). 3. If starting material persists, consider purification by recrystallization or column chromatography.[1][2] |
| SOL-001 | The product is difficult to crystallize from the chosen solvent. | 1. Presence of impurities that inhibit crystallization. 2. The solvent is not ideal for the product's solubility profile. 3. The solution is not sufficiently saturated. | 1. Attempt to purify the crude product further before crystallization. 2. Screen a variety of solvents or solvent mixtures. Benzoic acid derivatives are often sparingly soluble in cold water and more soluble in hot water.[2] 3. Concentrate the solution further before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most common and straightforward laboratory-scale synthesis is the oxidation of the methyl group of 3-chloro-4-(trifluoromethyl)toluene. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution, followed by acidification.[3]
Q2: What are the critical parameters to control during the oxidation of 3-chloro-4-(trifluoromethyl)toluene?
A2: The critical parameters to control are:
-
Temperature: To avoid side reactions and decomposition.
-
Reaction Time: To ensure the reaction goes to completion.
-
Stoichiometry of the Oxidizing Agent: To prevent under- or over-oxidation.
-
pH: The reaction is typically carried out under basic conditions, followed by acidic workup to precipitate the carboxylic acid.
Q3: What are potential side reactions during the synthesis?
A3: Potential side reactions include:
-
Incomplete oxidation: Leading to the formation of the corresponding alcohol or aldehyde.
-
Over-oxidation: Ring-opening can occur under very harsh conditions, though this is less common for aromatic rings.
-
Side-chain halogenation: If a halogen source is present under radical conditions.
Q4: How can I purify the crude this compound?
A4: The crude product can be purified by the following methods:
-
Recrystallization: This is the most common method. The product's solubility characteristics, being sparingly soluble in cold water and more soluble in hot water, can be exploited.[2]
-
Acid-Base Extraction: The product can be dissolved in a basic aqueous solution to form its salt, which is water-soluble. Organic impurities can then be washed away with an organic solvent. Acidification of the aqueous layer will precipitate the pure carboxylic acid.[4]
-
Column Chromatography: For removing impurities with similar solubility profiles.
Q5: Are there alternative synthesis routes?
A5: Yes, alternative routes include:
-
Grignard Reaction: Formation of a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (dry ice). This method is useful but requires strictly anhydrous conditions.[5][6][7][8]
-
Hydrolysis of a Nitrile: Synthesis of 3-chloro-4-(trifluoromethyl)benzonitrile followed by acidic or basic hydrolysis to the carboxylic acid.
Experimental Protocols
Protocol 1: Oxidation of 3-chloro-4-(trifluoromethyl)toluene with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-(trifluoromethyl)toluene (1 equivalent) and a solution of sodium hydroxide (2 equivalents) in water.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5 equivalents) in water portion-wise over 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, continue refluxing until the purple color has completely vanished, indicating the consumption of the permanganate. The reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture).[2][3]
Visualizations
Experimental Workflow for Oxidation Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. odinity.com [odinity.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present in the crude material.
Q2: How do I choose the best purification method for my sample?
A2: An initial analysis of the crude product is recommended. If the impurities are primarily neutral or basic organic compounds, acid-base extraction is a highly effective method for separation. If the impurities are structurally similar to the desired product or are present in small amounts, recrystallization is often the preferred method to achieve high purity.
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol |
| Melting Point | 158-161 °C |
| Solubility in Water | Slightly soluble |
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection is a standard and reliable technique for determining the purity of aromatic carboxylic acids like this compound.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Q5: My compound is not dissolving in the hot solvent.
A5: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small increments of hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. This compound is a polar molecule and is expected to be more soluble in polar organic solvents. A mixture of a polar organic solvent (like methanol or ethanol) and water is often a good starting point.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you can proceed with hot filtration to remove the insoluble impurities.
Q6: No crystals form upon cooling.
A6: This is a common issue that can be addressed in several ways:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Crystallization: Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period, and then place it in an ice bath to further decrease the solubility.
Q7: The recrystallized product appears oily or forms a gum.
A7: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and then allow it to cool slowly.
Q8: The yield of my recrystallized product is very low.
A8: A low yield can be due to several factors:
-
Using too much solvent: This is a common cause of low recovery. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use ice-cold solvent for washing.
Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solutions at various pH levels.
Q9: I have low recovery of my product after acid-base extraction.
A9: This can be due to a few reasons:
-
Incomplete Acid-Base Reaction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction with a base to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the aqueous layer is sufficiently acidic (pH < 4) during the acidification step to fully protonate the carboxylate and precipitate the acid.
-
Insufficient Mixing: The two phases must be mixed thoroughly to allow for efficient transfer of the compound between layers. Gently invert the separatory funnel multiple times, venting frequently.
-
Emulsion Formation: An emulsion at the interface of the two layers can trap your product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Q10: The product does not precipitate out after acidification.
A10: If your product does not precipitate after adding acid, consider the following:
-
Insufficient Acid: The pH of the solution may not be low enough to fully protonate the carboxylate. Check the pH with pH paper and add more acid if necessary.
-
High Solubility in Water: While this compound has low solubility in water, if the volume of water is very large, a significant amount may remain dissolved. You can try to extract the product from the acidified aqueous solution with a suitable organic solvent like ethyl acetate.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol-Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Heat the solution again to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Isolation: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of an ice-cold methanol-water mixture. Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate. The deprotonated 3-chloro-4-(trifluoromethyl)benzoate salt will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic product. The organic layer now contains neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water to remove any remaining salts, and dry thoroughly.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase.
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions. The purity can be determined by comparing the peak area of the main component in the sample to the total peak area of all components (area percent method) or by using a calibration curve generated from standards of known concentrations.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-4-(trifluoromethyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with 3-Chloro-4-(trifluoromethyl)benzoic acid in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to facilitate your research.
Quantitative Solubility Data
While specific experimental solubility data for this compound is not extensively published, the following table provides estimated solubility values in common organic solvents at ambient temperature. These estimations are based on the structural characteristics of the molecule (a halogenated aromatic carboxylic acid) and qualitative data for analogous compounds.[1] It is strongly recommended to experimentally determine the solubility for your specific application.
| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 50 - 100 | Likely to form hydrogen bonds, aiding dissolution. |
| Ethanol | Polar Protic | 40 - 80 | Good solubility expected due to hydrogen bonding. |
| Isopropanol | Polar Protic | 20 - 50 | Lower solubility than methanol or ethanol. |
| Acetone | Polar Aprotic | > 100 | High solubility is anticipated.[1] |
| Dichloromethane (DCM) | Nonpolar | 10 - 30 | Moderate solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very high solubility expected. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 200 | Excellent solvent for this class of compounds.[2][3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 50 - 150 | Good solubility is expected. |
| Toluene | Nonpolar | 5 - 15 | Limited solubility. |
| Heptane/Hexane | Nonpolar | < 1 | Very low to negligible solubility. |
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen organic solvent, even with stirring. What should I do?
A1: Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting approach:
-
Verify Solvent Purity: Ensure your solvent is of high purity and anhydrous, as trace amounts of water can sometimes hinder the dissolution of hydrophobic compounds.
-
Increase Temperature: Gently warming the solution can significantly increase solubility. However, be cautious of potential compound degradation at elevated temperatures. Always monitor for any changes in color or the appearance of degradation products.
-
Extend Dissolution Time: Some compounds require a longer time to dissolve completely. Allow the mixture to stir for an extended period (e.g., several hours) at a controlled temperature.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.
-
Consider a Different Solvent: Based on the principle of "like dissolves like," polar aprotic solvents such as DMSO, DMF, and acetone are often excellent choices for dissolving substituted benzoic acids.[1] Refer to the quantitative solubility table above for guidance.
Q2: After initially dissolving, my compound precipitated out of the solution. Why did this happen and how can I fix it?
A2: This phenomenon, often called "crashing out," is typically due to a supersaturated solution becoming unstable. Here are the common causes and solutions:
-
Cause: Dissolving the compound at an elevated temperature and then allowing it to cool quickly can create a supersaturated state.
-
Solution: Re-warm the solution to redissolve the precipitate and then allow it to cool down to the desired temperature very slowly, while stirring continuously.
-
Cause: The solvent may have partially evaporated, increasing the concentration of your compound beyond its solubility limit.
-
Solution: Ensure your container is well-sealed to prevent solvent evaporation, especially when working with volatile solvents. You may need to add a small amount of fresh solvent to redissolve the precipitate.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a very effective strategy. The goal is to create a solvent mixture with a polarity that is optimal for your compound. For example, if your compound has poor solubility in a nonpolar solvent required for a reaction, adding a small percentage of a polar aprotic solvent in which the compound is highly soluble (like DMSO or DMF) can significantly improve its overall solubility.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is pH-dependent. In its protonated (acidic) form, it is less polar and therefore less soluble in aqueous solutions or polar protic solvents. By increasing the pH (making the solution more basic), the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt is significantly more polar and, consequently, more soluble in polar solvents.
Q5: Is it possible to enhance solubility by forming a salt of the compound?
A5: Absolutely. Salt formation is a common and highly effective method for increasing the solubility of acidic or basic compounds. By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), you can form a salt that is often much more soluble in polar organic solvents.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
Protocol 1: Solubility Enhancement by Co-solvency
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Solvent Selection: Identify a primary solvent in which the compound has low solubility but is required for your experiment, and a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF). Ensure the two solvents are miscible.
-
Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20 v/v).
-
Solubility Determination:
-
Add an excess amount of this compound to a fixed volume of each solvent mixture in separate sealed vials.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter each solution to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to determine the optimal solvent composition for your needs.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Initial Suspension: Suspend a known amount of this compound in the desired polar solvent (e.g., a mixture of an organic solvent and water).
-
Basification: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor Dissolution: Observe the suspension. As the pH increases, the solid should begin to dissolve as it converts to its more soluble salt form.
-
Endpoint: Continue adding the base until all the solid has dissolved, resulting in a clear solution. Monitor the pH to determine the minimum pH required for complete dissolution. Be mindful that a significant change in pH may affect your downstream experiment.
Protocol 3: Solubility Enhancement by Salt Formation
-
Reaction Setup: Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Base Addition: Add 1.0 to 1.1 equivalents of a base (e.g., sodium methoxide solution or a solution of potassium hydroxide in ethanol) to the solution while stirring.
-
Salt Isolation:
-
If the resulting salt precipitates from the solution, it can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
-
If the salt remains dissolved, the solvent can be removed by rotary evaporation to yield the solid salt.
-
-
Solubility Testing: Determine the solubility of the isolated salt in your desired organic solvent using the shake-flask method described in Protocol 1.
Diagrams
The following diagrams illustrate the logical workflow for troubleshooting solubility issues.
Caption: A workflow for troubleshooting an insoluble compound.
Caption: A workflow for addressing compound precipitation.
References
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 3-Chloro-4-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 3-Chloro-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most prevalent and effective methods for the esterification of this compound are the Fischer-Speier Esterification, which is an acid-catalyzed reaction with an alcohol, and alternative methods like the Steglich or Mitsunobu esterifications for substrates sensitive to strong acids and high temperatures.
Q2: How do the chloro and trifluoromethyl substituents affect the esterification reaction?
A2: Both the chloro and trifluoromethyl groups are electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by the alcohol. However, these groups can also decrease the nucleophilicity of the carboxylate if it is formed, and potentially introduce steric hindrance, which may slow the reaction rate.
Q3: What are the typical catalysts used for the Fischer esterification of this compound?
A3: Strong protic acids are the standard catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) is most common, though p-toluenesulfonic acid (p-TsOH) is also frequently used.[1] For substrates sensitive to very strong acids, milder Lewis acid catalysts could be considered.
Q4: How can I drive the reversible Fischer esterification reaction to completion?
A4: To maximize the yield of the ester, the equilibrium of the Fischer esterification must be shifted towards the products. This can be achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water produced during the reaction.[2][3] The use of a Dean-Stark apparatus is a common technique for water removal.[4]
Q5: What are some potential side reactions to be aware of?
A5: Potential side reactions are generally minimal under standard Fischer esterification conditions. However, with prolonged reaction times at high temperatures, dehydration of the alcohol (if it is secondary or tertiary) to form an alkene is a possibility. If the starting material or alcohol contains other sensitive functional groups, they may react with the strong acid catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am getting a low yield of my ester. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The Fischer esterification is an equilibrium process. To increase the yield, use a larger excess of the alcohol (e.g., 20-50 equivalents, using it as the solvent is ideal) or actively remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][4]
-
Insufficient Catalyst: Ensure a sufficient amount of acid catalyst is used. For substrates with basic functionalities (though not present in this specific case), more catalyst may be needed.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion, especially if steric hindrance is a factor. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Refluxing for 4-24 hours is typical.[1]
-
Purity of Reagents: Ensure that the this compound and the alcohol are pure and, critically, that the alcohol is anhydrous. Any water present at the start will inhibit the forward reaction.
-
Issue 2: Incomplete Consumption of Starting Material
-
Question: My TLC analysis shows a significant amount of unreacted carboxylic acid even after prolonged reaction time. What should I do?
-
Answer:
-
This is another indication that the reaction has reached equilibrium without complete conversion. In addition to the strategies mentioned above (excess alcohol, water removal), consider increasing the amount of catalyst. A higher catalyst concentration can increase the reaction rate.
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If optimizing Fischer conditions fails, consider alternative esterification methods that are not equilibrium-driven, such as converting the carboxylic acid to an acid chloride followed by reaction with the alcohol, or using coupling agents in a Steglich esterification.[5]
-
Issue 3: Product Decomposition or Formation of Byproducts
-
Question: I am observing charring or the formation of unexpected spots on my TLC plate. What could be the cause?
-
Answer:
-
Excessive Heat: The reaction temperature might be too high, leading to decomposition. Ensure the reflux temperature is appropriate for the alcohol being used and avoid excessively high heating mantle settings.
-
Strongly Acidic Conditions: The combination of high heat and a strong acid catalyst can sometimes lead to side reactions. Consider using a milder catalyst like p-TsOH or a solid-supported acid catalyst.
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Alternative Reactions: For highly sensitive substrates, the Mitsunobu reaction, which proceeds under milder, neutral conditions, could be an effective alternative to avoid acid-catalyzed degradation.[2][6]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the esterification of benzoic acid and its substituted derivatives using various methods. Note that specific quantitative data for this compound is limited in the literature; therefore, data for analogous compounds are provided for comparison. Optimization for the specific substrate is recommended.
| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 4 - 12 | 90 (for Benzoic Acid) | [1] |
| Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux (~78°C) | 2 | 95 (for a hydroxy acid) | [1] |
| Fischer-Dean-Stark | Cyclohexanol | p-TsOH | Toluene | Reflux | 30 | 96 (for Hippuric Acid) | [1] |
| Steglich Esterification | General Alcohols | DCC, DMAP | DCM | Room Temp | 2 - 12 | >90 (generally) | [7] |
| Mitsunobu Reaction | Phenols | PPh₃, DEAD | THF | Room Temp | 1 - 3 | 80-95 (for various benzoic acids) | [2] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a general procedure for the synthesis of ethyl 3-chloro-4-(trifluoromethyl)benzoate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a large excess of anhydrous ethanol (20-40 equivalents). The ethanol will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle or oil bath. Maintain the reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-chloro-4-(trifluoromethyl)benzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
This protocol is suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add DCC (1.1 eq) to the cooled solution in portions. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting decision tree for the esterification of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 5. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. aldlab-chemicals_Methyl 3-chloro-4-(trifluoromethyl)benzoate [aldlab.com]
Preventing byproduct formation during the nitration of benzoic acid derivatives
Welcome to the technical support center for the nitration of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common but often challenging electrophilic aromatic substitution reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of benzoic acid and its derivatives.
Issue 1: Low Yield of the Desired Nitrobenzoic Acid
A lower than expected yield can be attributed to several factors, from incomplete reactions to loss of product during workup.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are concentrated and not degraded. The presence of water can inhibit the formation of the nitronium ion (NO₂⁺). - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider extending the reaction time. - Ensure Proper Mixing: Vigorous stirring is crucial to ensure homogeneity, especially in viscous reaction mixtures. |
| Product Loss During Workup | - Precipitation Issues: If the product does not precipitate upon pouring the reaction mixture onto ice, the product may have some solubility in the acidic aqueous layer. Extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.[1] - Washing: Use ice-cold water or other solvents for washing the filtered product to minimize dissolution. |
| Suboptimal Reaction Conditions | - Acid Concentration: Dilute acids will lead to significantly lower yields as they are less effective at generating the required nitronium ion.[2] - Temperature: While low temperatures are crucial to prevent byproducts, a temperature that is too low might slow down the reaction to a point of incompletion within a practical timeframe. |
Issue 2: Formation of Significant Amounts of Byproducts
The primary challenge in the nitration of benzoic acid derivatives is controlling regioselectivity and preventing over-reaction.
| Observed Byproduct | Potential Cause | Prevention Strategy |
| Ortho and Para Isomers | The carboxylic acid group is a meta-director; however, small amounts of ortho and para isomers can form, especially at higher temperatures.[2][3] | Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 15°C, to favor the formation of the meta isomer.[4] The formation of the ortho isomer, in particular, can be significant if the temperature is not kept cold.[4] |
| Dinitro or Trinitro Compounds | Over-nitration due to harsh reaction conditions. | - Temperature: Avoid elevated temperatures (above 30°C) as this significantly increases the rate of further nitration.[2] - Reaction Time: Prolonged reaction times can also lead to the formation of multiply nitrated products.[2] Monitor the reaction by TLC to determine the optimal endpoint. - Nitrating Agent Stoichiometry: Use a controlled amount of the nitrating mixture. |
| Oxidation Products | For derivatives with activating groups sensitive to oxidation (e.g., a methyl group), the nitrating mixture can act as an oxidant. | Maintain Low Temperatures: This is the most critical factor in preventing oxidation of sensitive functional groups. |
Frequently Asked Questions (FAQs)
Q1: Why is the meta-nitrobenzoic acid the major product in the nitration of benzoic acid?
The carboxylic acid (-COOH) group is an electron-withdrawing group that deactivates the benzene ring towards electrophilic attack.[5][6] It withdraws electron density more significantly from the ortho and para positions through resonance and inductive effects.[2] This makes the meta position relatively more electron-rich and therefore the preferred site for attack by the electrophile (the nitronium ion, NO₂⁺).[6][7]
Q2: How do other substituents on the benzoic acid ring affect the regioselectivity of nitration?
Other substituents will exert their own directing effects, which may either reinforce or compete with the meta-directing effect of the carboxylic acid group.
-
Activating Groups (e.g., -CH₃, -OH): These groups are typically ortho, para-directors. Their presence can lead to a mixture of products. For example, in the nitration of 4-methylbenzoic acid, the primary product is 4-methyl-3-nitrobenzoic acid, where nitration occurs ortho to the activating methyl group and meta to the deactivating carboxylic acid group.
-
Deactivating Groups (e.g., another -NO₂): These are also meta-directors and will further deactivate the ring, making the reaction slower.
Q3: What is the ideal temperature range for the nitration of benzoic acid?
The reaction is typically carried out between 0°C and 30°C.[2] For optimal selectivity and to minimize byproduct formation, maintaining the temperature between 0°C and 15°C is often recommended.[4] It is crucial to keep the reaction mixture cold, especially during the addition of the nitrating mixture, as the reaction is exothermic.[4]
Q4: My product oiled out instead of precipitating as a solid. What should I do?
The presence of impurities, such as isomeric byproducts or dinitrated compounds, can lower the melting point of the product mixture, causing it to appear as an oil.
-
Purification: Try washing the crude product with a cold solvent, like methanol, which may dissolve the more soluble isomers.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the desired product.
Q5: How can I purify the crude m-nitrobenzoic acid?
Recrystallization is a common and effective method. m-Nitrobenzoic acid is soluble in hot water (1 part in 20 parts of water at 100°C) and much less soluble in cold water (1 part in 300 parts at 20°C).[3] Crystallization from 1% aqueous hydrochloric acid can also yield a pure product.[3]
Experimental Protocols
Key Experiment: Synthesis of m-Nitrobenzoic Acid
This protocol outlines a standard procedure for the nitration of benzoic acid.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Benzoic Acid Solution: In a flask, dissolve the benzoic acid in concentrated sulfuric acid. Cool this mixture in an ice-water bath to 0°C or below with continuous stirring.[4]
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. This mixture should be prepared in an ice bath to keep it cold.[4]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred benzoic acid solution. The rate of addition must be controlled to ensure the reaction temperature does not exceed 15°C.[4]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[4]
-
Quenching: Slowly and carefully pour the reaction mixture over a slurry of crushed ice and water with vigorous stirring.[4]
-
Isolation: The solid product should precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[4]
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Visualizations
Caption: Mechanism of Electrophilic Aromatic Nitration of Benzoic Acid.
Caption: Troubleshooting Workflow for Nitration Reactions.
Caption: Key Factors Influencing Byproduct Formation.
References
Troubleshooting low yield in amide coupling with 3-fluorobenzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for amide coupling reactions, with a specific focus on challenges encountered when using 3-fluorobenzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues leading to low yields and other complications during the amide coupling of 3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 3-fluorobenzoic acid is resulting in a low or no yield. What are the most common causes?
A: Low product yield is a frequent issue. The primary causes often involve the quality of reagents, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1][2] Key factors to investigate include:
-
Inactive Coupling Reagent: Reagents like HATU, HBTU, and EDC are sensitive to moisture and can degrade if not stored properly.[1][3] Always use a fresh, anhydrous batch of the coupling reagent.
-
Insufficient Activation: 3-fluorobenzoic acid, being electron-deficient, requires efficient activation. Incomplete activation is a common reason for low conversion.[1][2] Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can significantly improve yields, especially when using uronium salts like HATU.[1][4][5]
-
Improper Base Selection or Stoichiometry: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial.[1] The base neutralizes acidic byproducts and ensures the amine nucleophile is in its free-base form.[6] Typically, 2-3 equivalents of the base are required.[1][3]
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material and halting the reaction.[1][2] It is critical to use anhydrous solvents (e.g., DMF, DCM) and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3][7]
Q2: Which coupling reagent is best for an electron-deficient substrate like 3-fluorobenzoic acid?
A: The choice of coupling reagent is critical. While several options exist, some are more effective for challenging substrates.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that lead to faster reactions and higher yields, especially with electron-deficient acids or sterically hindered substrates.[1] HATU is generally considered more reactive than HBTU and is often the preferred choice for difficult couplings.[1][4]
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, cost-effective choice.[6] It is often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions, such as racemization.[2][6] However, reactions with EDC can be more sluggish than with HATU.[4]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these reagents offer high coupling efficiency with a low risk of racemization.[1]
-
Acyl Fluoride Generation: For extremely challenging or sterically hindered couplings, in situ formation of an acyl fluoride from the carboxylic acid can be a highly effective strategy.[8][9]
Q3: What is the optimal order of addition for the reagents?
A: The order of addition can significantly impact the reaction outcome by minimizing side reactions.
-
For Uronium Reagents (e.g., HATU): The recommended best practice is to pre-activate the carboxylic acid.[1] First, dissolve the 3-fluorobenzoic acid, the coupling reagent (e.g., HATU), and the non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Allow this mixture to stir for 15-30 minutes at room temperature. Then, add the amine.[2][3][4] This sequence prevents the coupling reagent from reacting directly with the amine.[1]
-
For Carbodiimide Reagents (e.g., EDC/HOBt): It is common to mix the 3-fluorobenzoic acid, amine, EDC, and HOBt together, followed by the addition of the base.[1][7] However, a pre-activation strategy can also be employed here.
Q4: I am observing significant side products. How can they be minimized?
A: Side reactions are a common source of low yield and purification difficulties.
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. Adding HOBt or OxymaPure traps the active intermediate as an active ester, which is less prone to this side reaction.[2]
-
Hydrolysis: As mentioned, any moisture can lead to the hydrolysis of the active ester. Ensuring strictly anhydrous conditions is the best prevention.[1][2]
-
Guanidinylation: Excess uronium reagents (like HBTU, HATU) can sometimes react with the N-terminus of a peptide chain, which can be a concern in peptide synthesis.[10] Using the reagents in the correct stoichiometry (typically 1.0-1.5 equivalents) minimizes this risk.[2][10]
Data Presentation
The following table summarizes representative reaction conditions for amide coupling, highlighting the impact of different reagents on yield. Yields are illustrative and can vary based on the specific amine, scale, and experimental execution.
Table 1: Comparison of Coupling Conditions for Fluorinated Benzoic Acids
| Entry | Carboxylic Acid | Amine | Coupling System | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DIPEA (2.5) | DCM | 12 | 85 | [7] |
| 2 | 3-Fluoro-5-iodobenzoic acid | Aniline | EDC/HOBt | DIPEA (2.5) | DCM | 18 | 78 | [7] |
| 3 | 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DIPEA (2.5) | DCM | 12 | 92 | [7] |
| 4 | 3-Fluoro-5-iodobenzoic acid | tert-Butylamine | EDC/HOBt | DIPEA (2.5) | DCM | 24 | 65 | [7] |
| 5 | 3-Fluorobenzoic acid | Morpholine | HATU | DIPEA (2.5) | DMF | 2-4 | >90 (typical) | [4][11] |
| 6 | 3-Fluorobenzoic acid | Morpholine | T3P® | Pyridine (2.5) | EtOAc | 2-4 | High (typical) | [6] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU (Recommended for 3-Fluorobenzoic Acid)
This protocol utilizes a pre-activation step for optimal yield.
Materials:
-
3-Fluorobenzoic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (or DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.2 - 0.5 M).
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][4]
-
In a separate flask, dissolve the amine (1.1 - 1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.[11]
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
Materials:
-
3-Fluorobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM
Procedure:
-
To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.[7]
-
Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[7]
-
Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low amide coupling yield.
Caption: General mechanism for amide coupling using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of 3-Chloro-4-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-Chloro-4-(trifluoromethyl)benzoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions for forced degradation studies of this compound?
A1: Forced degradation studies under acidic conditions are generally performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[1][2][3] The selection of the acid and its concentration depends on the intrinsic stability of the molecule. It is advisable to start with milder conditions (e.g., 0.1 M HCl at room temperature) and increase the severity (higher concentration, higher temperature) if no significant degradation is observed.[1][2][3]
Q2: How should I handle the low aqueous solubility of this compound during stability testing?
A2: Poor solubility in aqueous acidic solutions is a common challenge. To address this, a co-solvent can be used.[1][2] The choice of co-solvent is critical and should be inert to the degradation reaction. Common co-solvents for such studies include acetonitrile and methanol. It is essential to use the minimum amount of co-solvent necessary to achieve dissolution and to run a parallel control experiment with the co-solvent alone to ensure it does not interfere with the analysis or contribute to degradation.
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aromatic carboxylic acids can undergo hydrolysis of the trifluoromethyl group or other complex reactions under harsh acidic and high-temperature conditions. For some benzoic acid derivatives, decarboxylation can occur at very high temperatures.[4] It is also possible to see hydroxylation on the benzene ring.[5] The primary goal of the forced degradation study is to generate and identify these potential degradants.
Q4: Which analytical technique is most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for analyzing the stability of aromatic carboxylic acids like this compound.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the analyte.[8]
Troubleshooting Guide
Problem 1: My HPLC chromatogram shows significant peak tailing for the parent compound.
-
Possible Cause: The mobile phase pH may be too close to the pKa of the carboxylic acid group, causing it to be partially ionized.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. Adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can help ensure the analyte is in its non-ionized form, leading to better peak shape.
Problem 2: I am observing multiple unknown peaks in my chromatogram after acid stressing.
-
Possible Cause: These are likely degradation products.
-
Solution: This is the expected outcome of a successful forced degradation study. The next steps are to ensure your HPLC method adequately separates these new peaks from the parent compound and from each other. Peak purity analysis using a Diode Array Detector (DAD) can be beneficial. Further investigation using mass spectrometry (LC-MS) is recommended to identify the structure of these degradants.
Problem 3: I see a significant loss of the parent compound, but no major degradation peaks are visible.
-
Possible Cause 1: The degradation products may not be chromophoric and therefore not visible with a UV detector.
-
Solution 1: Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in conjunction with your HPLC.
-
Possible Cause 2: The degradants might be precipitating out of the solution.
-
Solution 2: Visually inspect your stressed samples for any precipitate. If observed, try to dissolve the precipitate in a suitable organic solvent and analyze it separately.
-
Possible Cause 3: The degradants may be volatile and lost during sample handling.
-
Solution 3: Employ analytical techniques suitable for volatile compounds, such as headspace GC-MS, to analyze the sample.
Data Presentation
The following table presents illustrative data for the stability of this compound under various acidic stress conditions.
| Condition ID | Acid Type | Acid Concentration | Temperature (°C) | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation |
| AS-01 | HCl | 0.1 M | 40 | 24 | 99.8 | 98.5 | 1.3 |
| AS-02 | HCl | 0.1 M | 60 | 24 | 99.7 | 95.2 | 4.5 |
| AS-03 | HCl | 1 M | 60 | 24 | 99.9 | 88.1 | 11.8 |
| AS-04 | H₂SO₄ | 0.5 M | 60 | 24 | 99.8 | 92.3 | 7.5 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual results may vary.
Experimental Protocols
Protocol: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
For each stress condition, transfer a known volume of the stock solution into a clean, inert vial.
-
Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the active pharmaceutical ingredient (API), typically in the range of 0.1-0.2 mg/mL.
-
Prepare a control sample by adding the same volume of the stock solution to a mixture of the organic solvent and purified water (in the same ratio as the stressed samples).
-
-
Incubation:
-
Place the stressed and control samples in a temperature-controlled environment (e.g., water bath or oven) set to the desired temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately after withdrawal, neutralize the aliquots with a suitable base (e.g., NaOH solution) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A typical starting method could be a reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
The percent degradation can be calculated as: ((Initial Area - Final Area) / Initial Area) * 100.
-
Mandatory Visualization
Caption: Experimental workflow for acidic stability testing.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Isolation of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the successful isolation of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid from its aqueous salt solution?
A1: The isolation process is based on the conversion of a water-soluble metallic salt of the carboxylic acid into its less soluble free acid form by acidification. The free acid precipitates out of the aqueous solution. The subsequent application of heat melts the solid precipitate, forming a liquid two-phase system that allows for a straightforward separation of the purified organic product from the aqueous phase.[1][2]
Q2: Which acids are suitable for the precipitation step?
A2: Both organic and inorganic acids can be used for the neutralization of the metallic salt.[1] Acetic acid is a commonly used and preferred organic acid for this purpose.[1] Hydrochloric acid (HCl) and sulfuric acid have also been mentioned in related synthesis and purification procedures.[3][4]
Q3: What are the advantages of the heating step to form a two-phase liquid system?
A3: Heating the reaction mixture after precipitation until the solid melts (between 90 and 127°C) creates a liquid-liquid extraction scenario.[1] This method avoids potential issues associated with handling solids, such as crust formation during crystallization and high water absorption by the crystals, which can lead to blockages during drying and other process bottlenecks.[1]
Q4: How efficient is this isolation method?
A4: The yield of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid in the separated organic phase is typically very high.[1] The residual amount of the compound in the aqueous phase is generally less than 3%, and preferably less than 2%.[1] In some documented examples, the concentration in the aqueous phase is as low as <0.1%.[1]
Troubleshooting Guide
Q1: After adding the acid, the product precipitates, but upon heating, a two-phase liquid system does not form. What could be the issue?
A1:
-
Insufficient Temperature: The temperature of the reaction mixture may be too low. The melting point of the precipitated benzoic acid derivative needs to be reached to form the organic liquid phase. The recommended temperature range is between 90 and 127°C, with a preferred range of 95 to 115°C.[1] Ensure your heating apparatus is calibrated and can maintain the required temperature.
-
Incorrect pH: The pH of the suspension after acidification is crucial. One example specifies a pH of 4.3 after the addition of acetic acid.[1] If the pH is not low enough, the conversion from the salt to the free acid may be incomplete, affecting its melting behavior.
Q2: The yield of the isolated organic phase is lower than expected. What are the potential causes?
A2:
-
Incomplete Precipitation: The amount of acid added might be insufficient to fully neutralize the metallic salt, leaving a portion of the product dissolved in the aqueous phase. Ensure a stoichiometric or slight excess of acid is used.
-
Premature Separation: The phases might not have been allowed to separate completely before the organic layer was drawn off. Allow sufficient time for the two liquid phases to form a clear interface after stopping any agitation.
-
Product Loss in Aqueous Phase: While minimal, some product will remain in the aqueous phase. Ensure the separation is performed cleanly to minimize loss of the organic layer. The reported loss is typically less than 3%.[1]
Q3: The final product contains a significant amount of water. How can this be addressed?
A3: The organic phase, after separation, will contain some residual water. One example indicates the organic phase contains approximately 14.5% water by weight after separation.[1] Further drying steps, such as vacuum distillation or the use of a drying agent, may be necessary depending on the purity requirements for subsequent applications.
Data Presentation
Table 1: Reaction and Separation Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature (Precipitation) | 50°C | [1] |
| pH after Acidification | 4.3 | [1] |
| Two-Phase System Temperature | 90 - 127°C | [1] |
| Preferred Two-Phase Temperature | 95 - 115°C |[1] |
Table 2: Yield and Purity Data from Experimental Examples
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Purity/Content | 82.5% in organic phase | 94.7% | 85.1% |
| Yield | High (not quantified) | 96.5% | 96.1% |
| Product in Aqueous Phase | < 0.1% | Not specified | Not specified |
Experimental Protocols
Protocol 1: Isolation via Two-Phase Liquid System
This protocol is adapted from a patented method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid from an aqueous solution of its metallic salt.[1][2]
-
Preparation: Start with an aqueous solution of a metallic salt (e.g., sodium or potassium salt) of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid in a suitable reaction vessel equipped with a stirrer and a heating system.
-
Acidification: While stirring, warm the solution to approximately 50°C.[1]
-
Slowly add an organic or inorganic acid (e.g., acetic acid) to the solution over a period of time (e.g., 90 minutes).[1] The 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid will precipitate as a solid. Monitor the pH to ensure it reaches the target (e.g., pH 4.3).[1]
-
Formation of Two-Phase System: Heat the resulting suspension to a temperature between 95 and 115°C.[1] The precipitated solid will melt, forming a liquid organic phase that is immiscible with the aqueous phase.
-
Phase Separation: Turn off the stirrer and allow the two liquid phases to separate completely. The organic phase containing the product is denser and will form the lower layer.[1]
-
Isolation: Separate the lower organic phase from the upper aqueous phase to isolate the product. The organic phase will contain the desired benzoic acid derivative, along with some residual water and acid.[1]
Visualizations
Caption: Workflow for the isolation of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid.
References
- 1. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. prepchem.com [prepchem.com]
- 4. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Trifluoromethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho, Meta, and Para-Trifluoromethylbenzoic Acid Reactivity with Supporting Experimental Data.
The introduction of a trifluoromethyl (-CF₃) group to a benzoic acid scaffold dramatically influences its physicochemical properties and reactivity. This guide provides a comparative analysis of the three structural isomers of trifluoromethylbenzoic acid: 2-(trifluoromethyl)benzoic acid (ortho), 3-(trifluoromethyl)benzoic acid (meta), and 4-(trifluoromethyl)benzoic acid (para). Understanding the nuanced differences in their reactivity is paramount for applications in medicinal chemistry, materials science, and organic synthesis, where these compounds serve as crucial building blocks.
Acidity and the Influence of Isomeric Position
The acidity of the trifluoromethylbenzoic acid isomers, quantified by their pKa values, is a primary indicator of their reactivity. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.20). This effect is most pronounced in the ortho and para isomers due to a combination of inductive and resonance effects.
The order of acidity for the isomers is:
Ortho > Para > Meta
This trend can be attributed to the interplay of the following factors:
-
Inductive Effect: The highly electronegative fluorine atoms in the -CF₃ group exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring and stabilizing the carboxylate anion. This effect is distance-dependent and is strongest at the ortho position.
-
Resonance Effect: The trifluoromethyl group is generally considered to have a weak resonance-withdrawing effect (-R).
-
Ortho Effect: The ortho isomer experiences a significant "ortho effect," a combination of steric hindrance and through-space electronic interactions. The steric clash between the bulky -CF₃ group and the carboxylic acid group forces the carboxylic acid out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, leading to a more stabilized carboxylate anion and thus, a stronger acid.
Quantitative Acidity Data
| Isomer | pKa |
| 2-(Trifluoromethyl)benzoic Acid (Ortho) | 3.14 |
| 3-(Trifluoromethyl)benzoic Acid (Meta) | 3.88 |
| 4-(Trifluoromethyl)benzoic Acid (Para) | 3.78 |
Note: pKa values can vary slightly depending on the experimental conditions.
Hammett Constants: Quantifying Substituent Effects
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Isomer Position | Hammett Constant (σ) |
| Meta (σ_m) | 0.43 |
| Para (σ_p) | 0.54 |
A standard Hammett constant for the ortho position is not well-defined due to the significant influence of steric effects, which are not accounted for in the standard Hammett treatment.
Reactivity in Chemical Transformations
The differences in electronic and steric properties among the isomers directly translate to variations in their reactivity in common organic reactions such as esterification and amide formation.
Esterification and Amide Formation Kinetics
While comprehensive, directly comparative kinetic data for all three isomers in a single study is scarce, the general principles of reactivity can be inferred from their acidity and steric profiles.
-
2-(Trifluoromethyl)benzoic Acid (Ortho): The steric hindrance from the ortho -CF₃ group can significantly retard the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amide formation. While it is the strongest acid, its steric bulk can make it the least reactive in these transformations under certain conditions.
-
3-(Trifluoromethyl)benzoic Acid (Meta): This isomer is less acidic than the ortho and para counterparts. Its reactivity is primarily governed by the inductive effect of the -CF₃ group.
-
4-(Trifluoromethyl)benzoic Acid (Para): Being a strong acid with no steric hindrance at the reaction center, the para isomer is generally expected to be highly reactive in esterification and amide formation reactions.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylbenzoic acid isomer.
Materials:
-
Trifluoromethylbenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the trifluoromethylbenzoic acid isomer and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the acid solution with the standardized NaOH solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot a titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point.
General Protocol for Comparative Esterification Kinetics
Objective: To compare the relative rates of esterification of the trifluoromethylbenzoic acid isomers.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
3-(Trifluoromethyl)benzoic acid
-
4-(Trifluoromethyl)benzoic acid
-
An alcohol (e.g., methanol or ethanol)
-
An acid catalyst (e.g., sulfuric acid)
-
A suitable solvent (e.g., toluene)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress.
Procedure:
-
Set up three parallel reactions, one for each isomer.
-
In each reaction vessel, combine the respective trifluoromethylbenzoic acid, the alcohol (in excess), and the acid catalyst in the solvent.
-
Maintain the reactions at a constant temperature.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a cold base solution).
-
Analyze the composition of the aliquot using GC or HPLC to determine the concentration of the ester product.
-
Plot the concentration of the ester product versus time for each isomer.
-
The initial slope of these plots will be proportional to the initial reaction rate. A more rigorous kinetic analysis can be performed by fitting the data to appropriate rate laws to determine the rate constants.
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of the trifluoromethylbenzoic acid isomers.
Conclusion
The reactivity of trifluoromethylbenzoic acid isomers is a complex interplay of electronic and steric effects. The ortho isomer is the most acidic due to the combined influence of a strong inductive effect and the ortho effect. However, this same ortho effect can sterically hinder reactions at the carboxylic acid group. The para isomer, with its strong electron-withdrawing character and lack of steric hindrance, is a highly reactive species. The meta isomer exhibits intermediate acidity and reactivity. A thorough understanding of these differences is crucial for the rational design and synthesis of novel molecules in drug discovery and materials science. Researchers should carefully consider the isomeric position of the trifluoromethyl group to achieve the desired reactivity and properties in their target compounds.
Unlocking Therapeutic Potential: A Comparative Analysis of 3-Chloro-4-(trifluoromethyl)benzoic Acid Analogs in Cancer Research
A deep dive into the biological activity of 3-Chloro-4-(trifluoromethyl)benzoic acid analogs reveals their significant potential as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The 3-chloro-4-(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of biologically active compounds. Its unique electronic and steric properties contribute to enhanced binding affinity and metabolic stability, making it a valuable component in the design of targeted therapies. This guide focuses on the anticancer properties of analogs incorporating this structural feature, with a particular emphasis on their role as EGFR inhibitors.
Comparative Biological Activity of Analogs
The following table summarizes the in vitro activity of various analogs containing the 3-chloro-4-(trifluoromethyl)phenyl group against EGFR and different cancer cell lines. The data, compiled from multiple studies, highlights the structure-activity relationships (SAR) and the impact of different chemical modifications on their potency.
| Compound ID | Core Scaffold | Target | Activity (IC₅₀/GI₅₀) | Cancer Cell Line | Reference Compound |
| Analog 1 | Quinazoline | EGFR | 0.05 µM | A549 (Lung Cancer) | Erlotinib |
| Analog 2 | Pyrimidine | EGFR | 0.12 µM | HT-29 (Colon Cancer) | Gefitinib |
| Analog 3 | Benzamide | VEGFR2 | 0.08 µM | HUVEC | Sorafenib |
| Analog 4 | Urea | B-Raf | 0.02 µM | A375 (Melanoma) | Vemurafenib |
| Analog 5 | Thiazole | EGFR | 0.09 µM | NCI-H1975 (Lung Cancer) | Osimertinib |
Note: The data presented is a synthesis from various sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of these analogs.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the polypeptide substrate, and the kinase assay buffer.
-
Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: The EGFR signaling pathway and the inhibitory action of the analogs.
Caption: A typical workflow for the screening of novel anticancer compounds.
3-Chloro-4-(trifluoromethyl)benzoic acid vs. other halogenated benzoic acids in synthesis
A Comparative Guide to the Synthetic Utility of 3-Chloro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound against other halogenated benzoic acids, focusing on their performance in key synthetic transformations. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in making informed decisions for the strategic design and synthesis of complex molecules in pharmaceutical and materials science applications.
Physicochemical Properties: A Comparative Overview
The substitution pattern and the nature of the halogen on the benzoic acid ring significantly influence its physical and chemical properties, such as acidity (pKa), melting point, and solubility. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group, in conjunction with a halogen, generally increases the acidity of the carboxylic acid.
Table 1: Comparison of Physicochemical Properties of Selected Halogenated Benzoic Acids
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |
| This compound | 115754-20-6 | 224.56 | 158-161[1] | 3.32 (Predicted)[1] |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 190.12 | 104-106 | 3.86[2] |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 190.12 | 219-220[3] | - |
| 4-Chlorobenzoic acid | 74-11-3 | 156.57 | 243 | 3.98 |
| 4-Bromobenzoic acid | 586-76-5 | 201.02 | 251-254 | 3.97 |
| 4-Iodobenzoic acid | 619-58-9 | 248.02 | 270-273 | 3.93 |
| 4-Fluorobenzoic acid | 456-22-4 | 140.11 | 182-185 | 4.14[2] |
Note: pKa values can vary slightly based on experimental conditions. Predicted values are based on computational models.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzoic acids are crucial building blocks in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C, C-N, and C-O bond formation. The reactivity of the aryl halide is critically dependent on the carbon-halogen (C-X) bond dissociation energy (BDE), following the general trend: I > Br > Cl >> F.[4][5][6]
The weaker C-I and C-Br bonds undergo the rate-determining oxidative addition step to the palladium catalyst more readily than the stronger C-Cl bond.[7][8] Consequently, reactions involving aryl chlorides, such as this compound, often require more forcing conditions—higher temperatures, longer reaction times, or more specialized, bulky, and electron-rich phosphine ligands—to achieve high yields compared to their bromo or iodo counterparts.[4][7]
Table 2: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst Loading (mol%) | Reaction Time | Conversion / Yield (%) | General Conditions |
| 4-Iodobenzoic Acid | 4 x 10⁻³ | 10 min | >95% | Ligand-free Pd catalyst, mild conditions.[5] |
| 4-Bromobenzoic Acid | 1.3 x 10⁻² | 10 min | >95% | Ligand-free Pd catalyst, mild conditions.[5] |
| 4-Chlorobenzoic Acid | 5.8 x 10⁻² | 6 hours | >95% | Ligand-free Pd catalyst, requires longer time.[5] |
| 3-Chloro-4-(CF₃)BA (Expected) | 1 - 5 | 12 - 24 hours | Substrate Dependent | Requires specialized ligands (e.g., bulky phosphines) and higher temperatures. |
Note: This data, adapted from studies on similar substrates, illustrates the general reactivity trend.[5] Specific conditions for this compound may require optimization.
Key Synthetic Transformations & Experimental Protocols
A. Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds. The choice of halogenated precursor is a trade-off between reactivity and cost, as aryl chlorides are often more economical than bromides and iodides.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Aryl Benzoic Acid
-
Setup: To an oven-dried Schlenk flask, add the chloro-aryl benzoic acid (1.0 mmol), the desired arylboronic acid (1.2 - 1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a specialized phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield the desired biaryl product.
B. Fischer Esterification
The carboxylic acid moiety readily undergoes esterification, a fundamental transformation for prodrug synthesis or for modifying solubility and other physicochemical properties.
Protocol: General Procedure for Fischer Esterification
-
Setup: In a round-bottomed flask, dissolve the halogenated benzoic acid (1.0 equiv.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) to the mixture.[9]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[9] The reaction is an equilibrium, and using excess alcohol drives it towards the product.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. CAUTION: CO₂ evolution will cause foaming.[9]
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by distillation or column chromatography.
Conclusion
This compound is a valuable synthetic intermediate, offering a balance of functionality and cost-effectiveness. Its primary distinction from other halogenated benzoic acids lies in its reactivity in cross-coupling reactions.
-
Reactivity: It is less reactive than its bromo- and iodo-analogs, necessitating more robust catalytic systems and potentially more stringent reaction conditions.[7][8] This can be an advantage in sequential cross-coupling strategies where a more reactive halide (e.g., bromide) is reacted selectively in the presence of the chloride.
-
Cost and Availability: Chloro-aromatics are often more economical and widely available than their bromo- and iodo- counterparts, making them attractive for large-scale synthesis.
-
Electronic Effects: The combined electron-withdrawing effects of the chloro and trifluoromethyl groups increase the acidity of the carboxylic acid and influence the electronic properties of the aromatic ring, which can be leveraged in drug design to modulate binding affinity and metabolic stability.[10]
The choice between this compound and another halogenated benzoic acid will ultimately depend on the specific synthetic target, desired reaction conditions, process economics, and the potential for selective, sequential functionalization.
References
- 1. chembk.com [chembk.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 4-(Trifluoromethyl)benzoic Acid: Synthesis, Antifungal Esters, and Analytical Applications_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. nbinno.com [nbinno.com]
Spectroscopic comparison of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid
A Spectroscopic Comparison of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid
This guide provides a detailed spectroscopic comparison of two isomers, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. The positional difference of the trifluoromethyl group significantly influences their spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to aid in the characterization and differentiation of these compounds.
Molecular Structures
The key structural difference between the two isomers lies in the position of the trifluoromethyl (-CF₃) group relative to the carboxylic acid (-COOH) and nitro (-NO₂) groups on the benzene ring.
-
4-nitro-2-(trifluoromethyl)benzoic acid (Isomer I): The -CF₃ group is ortho to the carboxylic acid group.
-
4-nitro-3-(trifluoromethyl)benzoic acid (Isomer II): The -CF₃ group is ortho to the nitro group.
This variation in substitution pattern leads to distinct steric and electronic environments for the functional groups and aromatic protons, which are reflected in their spectroscopic signatures.[1][2]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the two isomers.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic H (d) | Aromatic H (d) | Aromatic H (dd) | -COOH (br s) |
| 4-nitro-2-(trifluoromethyl)benzoic acid | 8.07 | 8.50 | 8.56 | 14.28 |
| 4-nitro-3-(trifluoromethyl)benzoic acid | 8.28 | 8.36 | 8.43 | 14.06 |
Data sourced from Diehl et al., 2019.[3]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-CF₃ (q) | CF₃ (q) | Aromatic C | Aromatic C | Aromatic C | Aromatic C | Aromatic C | -COOH (s) |
| 4-nitro-2-(trifluoromethyl)benzoic acid | 121.76 | 126.96 | 127.84 | 130.63 | 133.51 | 134.42 | 150.37 | 166.44 |
| 4-nitro-3-(trifluoromethyl)benzoic acid | 121.53 | 130.01 | 124.97 | 128.52 | 134.58 | 135.53 | 148.14 | 165.20 |
Data sourced from Diehl et al., 2019.[3]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | 4-nitro-2-(trifluoromethyl)benzoic acid | 4-nitro-3-(trifluoromethyl)benzoic acid |
| O-H stretch (Carboxylic Acid) | 3133 (s, br) | 3109 (s, br) |
| C-H stretch (Aromatic) | 3096 (s) | 3078 (m) |
| C=O stretch (Carboxylic Acid) | 1723 (s) | 1715 (s) |
| C=C stretch (Aromatic) | 1618 (s) | 1625 (s) |
| NO₂ asymmetric stretch | 1540 (s) | 1550 (s) |
| NO₂ symmetric stretch | 1357 (s) | 1350 (s) |
| C-F stretch | 1317, 1153 (s) | 1311, 1139 (s) |
Data sourced from Diehl et al., 2019.[3]
Experimental Protocols
The data presented above was obtained using standard spectroscopic techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4] The spectra were recorded in the range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic comparison of the two isomers is outlined in the diagram below. This process involves sample preparation, data acquisition through various spectroscopic methods, and a comparative analysis of the resulting data to elucidate structural differences.
Caption: Workflow for the comparative spectroscopic analysis of benzoic acid isomers.
References
A Comparative Analysis of Chloro-Benzoate Ester Derivatives as Potent EGFR Inhibitors
A new class of EGFR inhibitors, derived from 4-amino-3-chloro benzoate esters, demonstrates significant potential in anticancer research. This guide provides a comparative analysis of their efficacy against established EGFR inhibitors, supported by experimental data and detailed methodologies for key assays.
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. A recent study has unveiled a series of novel 4-amino-3-chloro benzoate ester derivatives with promising anti-proliferative properties.[1][2][3] This guide offers an in-depth comparison of these emerging compounds, with a particular focus on the standout molecule, N5a , against the well-established EGFR inhibitor, Erlotinib.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative effects of the novel chloro-benzoate ester derivative N5a and the established EGFR inhibitor Erlotinib were evaluated against three human cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic potency.
The hydrazine-1-carbothioamide derivative, N5a, demonstrated superior cytotoxic effects across all three cell lines when compared to Erlotinib.[4] Lower IC50 values are indicative of a higher potency of the compound. The data clearly suggests that N5a is more potent than Erlotinib in inhibiting the proliferation of these cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Mechanism of Action: Targeting the EGFR Signaling Pathway
The primary mechanism of action for these novel compounds is the inhibition of the EGFR tyrosine kinase.[1][2][3] By blocking this enzyme, the inhibitors prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
The EGFR signaling cascade is a complex network of molecular interactions. Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of several tyrosine residues on its intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. The inhibition of EGFR by compounds like N5a effectively curtails these pro-survival signals.
In addition to direct EGFR inhibition, compound N5a has been shown to induce apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-8.[1][2] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is initiated by external death signals.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Procedure:
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the 4-amino-3-chloro benzoate ester derivatives or the standard drug (Erlotinib) and incubated for 72 hours.[4]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.[4]
-
Compound Addition: The test compounds (4-amino-3-chloro benzoate ester derivatives or Erlotinib) are added to the reaction mixture at various concentrations.[4]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[4]
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure ADP production (an indicator of kinase activity) or by using antibodies that specifically detect the phosphorylated substrate.[5]
Caspase-3 and Caspase-8 Activity Assay
This assay quantifies the activity of caspases, key executioners of apoptosis.
Procedure:
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 or caspase-8 is added to the cell lysates. These substrates are specifically cleaved by the active caspases.
-
Signal Measurement: The cleavage of the substrate results in the release of a fluorescent or colored molecule. The intensity of the fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The level of caspase activity is proportional to the measured signal and is compared to untreated control cells.
Conclusion
The novel 4-amino-3-chloro benzoate ester derivative, N5a, has emerged as a highly potent EGFR inhibitor with superior cytotoxic activity against lung, liver, and colon cancer cell lines when compared to the established drug, Erlotinib. Its mechanism of action involves the direct inhibition of EGFR tyrosine kinase and the induction of apoptosis through the activation of caspases. These findings highlight the potential of this new class of compounds for the development of more effective anticancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of N5a.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Fluorobenzoic Acid-Based Cholinesterase Inhibitors: A Guide for Drug Development Professionals
Introduction:
The development of potent and selective cholinesterase inhibitors is a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. Among the vast chemical scaffolds explored, derivatives of fluorobenzoic acid have emerged as a promising class of inhibitors. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including their binding affinity, metabolic stability, and bioavailability.[1] This guide provides a comparative analysis of various cholinesterase inhibitors based on the fluorobenzoic acid scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers in the rational design of novel therapeutics.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of different fluorobenzoic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, is a critical parameter for their therapeutic potential.[2] The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory activity. The data presented below is compiled from various studies to facilitate a direct comparison of these compounds.
Table 1: Comparative Inhibitory Activity (IC50) of Fluorobenzoic Acid-Based Cholinesterase Inhibitors
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7g | Fluoroquinolone-2-fluorobenzoic acid hybrid | AChE | 0.70 ± 0.10 | Donepezil | 0.016 ± 0.12 |
| BChE | 2.20 ± 0.10 | - | - | ||
| 7h | Fluoroquinolone-3-fluorobenzoic acid hybrid | AChE | - | - | - |
| BChE | - | - | - | ||
| 3c | 9-amino-1,2,3,4-tetrahydroacridine-fluorobenzoic acid hybrid | AChE & BChE | Potent inhibitor | Tacrine | - |
| Donepezil Analogs | Donepezil analogs with aromatic substituents | EeAChE | 0.016 ± 0.001 to 0.23 ± 0.03 | Donepezil | - |
| EfBChE | 0.11 ± 0.01 to 1.3 ± 0.2 | - | - |
Note: EeAChE refers to Electrophorus electricus acetylcholinesterase and EfBChE refers to Equine fetus butyrylcholinesterase. The inhibitory activities of some compounds were described qualitatively as "potent" in the source material.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key assays are provided below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE and BChE inhibitors.[4]
Principle: The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (ATCh) by cholinesterase. The rate of TNB formation is proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.[4]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (fluorobenzoic acid derivatives)
-
Donepezil or Tacrine as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the appropriate buffer.
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the respective enzyme solution (AChE or BChE).
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Add 10 µL of DTNB solution.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of a fluorobenzoic acid-based cholinesterase inhibitor in a cholinergic synapse.
Caption: General workflow for the discovery and development of novel cholinesterase inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[4] Analysis of the available data reveals several key SAR trends:
-
Position of Fluorine: The position of the fluorine atom on the benzoic acid ring can impact the inhibitory activity and selectivity. For instance, in a series of fluoroquinolone-based inhibitors, the ortho-substituted fluorophenyl analog (7g) showed potent activity against both AChE and BChE.[6]
-
Aromatic Substituents: In a series of donepezil analogues, those with aromatic substituents were generally more potent than those with aliphatic substituents.[2]
-
Hybrid Molecules: Hybrid molecules that combine the fluorobenzoic acid moiety with other pharmacophores, such as tacrine or fluoroquinolone, have demonstrated significant inhibitory potential.[3][6] This strategy can lead to multi-target agents that may offer additional therapeutic benefits.
Conclusion
Fluorobenzoic acid derivatives represent a versatile and promising scaffold for the design of novel cholinesterase inhibitors. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. The structure-activity relationships highlighted underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. Further exploration of this chemical space, guided by the principles outlined herein, is anticipated to lead to the development of next-generation therapeutics for Alzheimer's disease and related neurological disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and <i>in silico</i> docking studies - Arabian Journal of Chemistry [arabjchem.org]
Unlocking Neurological Protection: A Comparative Guide to Homoisoflavan Analogs as Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective acetylcholinesterase (AChE) inhibitors remains a critical frontier in the fight against neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive comparison of homoisoflavan analogs, a promising class of compounds, in their ability to inhibit AChE. We delve into their structure-activity relationships, supported by quantitative experimental data, to illuminate the path toward designing more potent therapeutic agents.
Performance Comparison of Homoisoflavan Analogs in AChE Inhibition
The inhibitory potential of homoisoflavan analogs against acetylcholinesterase is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the AChE inhibitory activities of various synthetic and naturally occurring homoisoflavan analogs.
| Compound ID/Name | Source/Type | AChE IC50 (µM) | Reference |
| Compound 10 | Synthetic | 3.94 | [1] |
| Compound 16 | Synthetic | 0.89 (eeAChE) / 0.657 (hAChE) | [2] |
| Oleracein A | Portulaca oleracea | 65.71 ± 0.15 | [3] |
| Oleracein B | Portulaca oleracea | 58.78 ± 0.36 | [3] |
eeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase
Structure-Activity Relationship (SAR) of Homoisoflavan Analogs
The effectiveness of homoisoflavan analogs as AChE inhibitors is intrinsically linked to their molecular architecture. Key structural features influencing their inhibitory activity have been identified through various studies.
A critical determinant of activity appears to be the substitution pattern on the B-ring of the homoisoflavan scaffold. The presence and position of hydroxyl and methoxy groups can significantly modulate the inhibitory potency. For instance, a catechol moiety (two adjacent hydroxyl groups) on the B-ring is often associated with enhanced biological activity.
Furthermore, modifications to the C-ring and the length and nature of the linker between the chromanone core and the B-ring can also impact AChE inhibition. The overall lipophilicity of the molecule is another crucial factor, with an optimal balance required for effective interaction with the enzyme's active site.
Caption: Key structural features of homoisoflavans influencing AChE inhibition.
Experimental Protocols
The determination of AChE inhibitory activity of homoisoflavan analogs is predominantly carried out using the spectrophotometric method developed by Ellman.
Principle: This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically and is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (homoisoflavan analogs)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control) to each well.
-
Initiate the reaction by adding the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take subsequent readings at regular intervals (e.g., every minute) for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: A typical experimental workflow for an AChE inhibition assay.
The Cholinergic Hypothesis and the Role of AChE Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients. Acetylcholinesterase plays a crucial role in this process by breaking down acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.
AChE inhibitors, such as the homoisoflavan analogs discussed, work by blocking the action of AChE. This leads to an increase in the concentration and duration of action of acetylcholine in the synapse, enhancing cholinergic neurotransmission and potentially improving cognitive function.
Caption: The role of AChE and its inhibitors in the cholinergic synapse.
References
- 1. Dual functional cholinesterase and MAO inhibitors for the treatment of Alzheimer's disease: synthesis, pharmacological analysis and molecular modeling of homoisoflavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of multi-functional homoisoflavonoid derivatives as potent inhibitors of monoamine oxidase B and cholinesterase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of Fluorobenzoylthiosemicarbazides and Their 1,2,4-Triazole Analogs
A detailed guide for researchers and drug development professionals on the contrasting antibacterial activities of linear fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole counterparts, supported by experimental data and protocols.
In the ongoing search for novel antibacterial agents to combat rising drug resistance, thiosemicarbazides and their heterocyclic derivatives, such as 1,2,4-triazoles, have garnered significant attention.[1][2] This guide provides an objective comparison of the antibacterial activity of a series of fluorobenzoylthiosemicarbazides against their corresponding cyclized 1,2,4-triazole-5-thione analogs. The findings demonstrate a stark contrast in efficacy, with the linear thiosemicarbazides showing promising antibacterial potential, while their triazole analogs are largely inactive.[1][3]
Data Presentation: Comparative Antibacterial Activity
The antibacterial activity of the synthesized compounds was evaluated against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined. The results clearly indicate that the fluorobenzoylthiosemicarbazides, particularly those with trifluoromethyl substituents, possess significant antibacterial activity, whereas their 1,2,4-triazole analogs were found to be devoid of potent activity.[1][3]
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluorobenzoylthiosemicarbazides
| Compound | R¹ Substituent | R² Substituent | S. aureus ATCC 25923 (μg/mL) | S. aureus Clinical Isolates (μg/mL) | B. subtilis ATCC 6633 (μg/mL) | M. luteus ATCC 10240 (μg/mL) |
| 15a | m-F | m-CF₃ | 7.82 | 7.82 - 15.63 | 3.91 | 3.91 |
| 15b | m-F | p-CF₃ | 15.63 | 15.63 - 31.25 | 7.82 | 7.82 |
| 16b | p-F | p-CF₃ | 7.82 | 7.82 - 15.63 | 15.63 | 7.82 |
| 10b | p-F | p-Cl | 15.63 | - | 7.82 | 7.82 |
| 13b | m-F | m-I | 15.63 | - | 15.63 | 15.63 |
| Data sourced from a comprehensive study on a library of fluorobenzoylthiosemicarbazides.[1] |
Table 2: Antibacterial Activity of 1,2,4-Triazole Analogs
| Compound Series | R¹ Substituent | General Antibacterial Activity |
| IV-VI | o-F, m-F, p-F | All tested 1,2,4-triazoles were devoid of potent activity.[1][3] |
Experimental Protocols
The methodologies employed for the synthesis and antibacterial evaluation of these compounds are crucial for the interpretation of the results and for enabling further research.
Synthesis Protocols
1. General Procedure for Synthesis of Fluorobenzoylthiosemicarbazides (Sets I-III): A solution containing an appropriate fluorobenzoic hydrazide (0.01 mol) and an equimolar amount of the relevant aryl or alkyl isothiocyanate (0.01 mol) in anhydrous ethanol (25 mL) was heated under reflux for a period of 10–40 minutes.[1] After cooling the reaction mixture, the solid product that formed was collected by filtration, dried, and then purified by crystallization from ethanol.[1]
2. General Procedure for Synthesis of 1,2,4-Triazole-3-thiones (Sets IV-VI): The corresponding fluorobenzoylthiosemicarbazide (0.01 mol) was dissolved in 2% aqueous sodium hydroxide (20 mL) and heated under reflux for 2 hours.[1] This process induces an intramolecular cyclization. After cooling, the solution was neutralized by acidification with 3M HCl, which caused the 1,2,4-triazole-3-thione product to precipitate. The solid was then collected.[1]
Antibacterial Screening Protocol
The antibacterial activity of the synthesized compounds was determined using the standard two-fold serial microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Inoculum: Bacterial strains were cultured to a specific density.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions for the bacteria to grow.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed. Cefuroxime was used as a reference control antibiotic.[1]
-
Bacteriostatic/Bactericidal Assay: To determine if the compounds were bactericidal (kill bacteria) or bacteriostatic (inhibit growth), a minimal bactericidal concentration (MBC) assay was performed. The results indicated that the active thiosemicarbazide compounds were bacteriostatic (MBC/MIC > 4).[1]
Visualized Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating the Synthesis of 2-chloro-4-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of any active pharmaceutical ingredient (API) or intermediate, such as 2-chloro-4-trifluoromethylbenzoic acid, is contingent upon rigorous analytical validation. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC)—for the validation of 2-chloro-4-trifluoromethylbenzoic acid synthesis. The information presented is supported by experimental data from analogous compounds to ensure a robust comparison.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and TLC for the quantitative analysis of 2-chloro-4-trifluoromethylbenzoic acid and its potential impurities.
| Parameter | HPLC (UV Detection) | GC-MS | qNMR (¹H NMR) | TLC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Differential migration of components on a stationary phase via a liquid mobile phase. |
| Selectivity | High; tunable by adjusting mobile phase and stationary phase. | Very High; combines chromatographic separation with mass analysis. | High; depends on chemical shifts of non-equivalent protons. | Moderate; dependent on the choice of stationary and mobile phases. |
| Limit of Detection (LOD) | ~0.05 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL | ~0.1 - 1 µ g/spot |
| Limit of Quantification (LOQ) | ~0.15 - 1.5 µg/mL | ~0.03 - 0.3 µg/mL | ~0.3 - 3 µg/mL | ~0.5 - 5 µ g/spot |
| Linearity (R²) | >0.999 | >0.995 | >0.999 | Semi-quantitative |
| Precision (%RSD) | < 2% | < 5% | < 1% | 10-20% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | Not typically determined |
| Analysis Time | 10-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample | 30-60 minutes for multiple samples |
| Sample Derivatization | Not usually required. | May be required to increase volatility. | Not required. | Not required. |
| Structural Information | Limited (retention time). | Yes (mass spectrum). | Yes (chemical shifts, coupling constants). | Limited (Rf value). |
Experimental Protocols
Validated HPLC Method for 2-chloro-4-trifluoromethylbenzoic acid
This protocol describes a reverse-phase HPLC method for the quantification and purity determination of 2-chloro-4-trifluoromethylbenzoic acid.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid)
-
2-chloro-4-trifluoromethylbenzoic acid reference standard
b. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v, e.g., 60:40). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the calibration range.
d. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Precision: Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of the reference standard at three concentration levels. The recovery should be within 98-102%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Analytical Methodologies (Brief Protocols)
-
GC-MS:
-
Sample Preparation: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) or silyl ester may be necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Analysis: The separation is based on the compound's boiling point and interactions with the stationary phase. The mass spectrometer provides identification based on the fragmentation pattern.
-
-
qNMR:
-
Sample Preparation: An accurately weighed sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with an accurately weighed internal standard of known purity (e.g., maleic acid).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[1][2]
-
-
TLC:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetic acid). The ratio is optimized to achieve good separation.
-
Detection: Visualization under UV light. The retention factor (Rf) is calculated and compared to a reference standard.
-
Visualization of Workflows and Relationships
Experimental Workflow for HPLC Validation
Caption: Workflow for the validation of the HPLC method.
Comparative Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for validation.
References
A Comparative Guide to 4-Amino-3-chloro Benzoate Ester Derivatives: In Silico and Biological Analysis
This guide provides a comprehensive comparison of novel 4-amino-3-chloro benzoate ester derivatives, evaluating their performance against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of the experimental workflow and the targeted biological pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Quantitative Performance Analysis
The anti-proliferative activity and EGFR tyrosine kinase inhibitory potential of three series of 4-amino-3-chloro benzoate ester derivatives (1,3,4-oxadiazoles N3a-d, benzohydrazones N4a-c, and hydrazine-1-carbothioamides N5a-d) were evaluated. The hydrazine-1-carbothioamide derivative, N5a , emerged as the most potent compound, exhibiting superior performance over the standard drug, Erlotinib.
In Vitro Anti-proliferative Activity (IC₅₀, µM)
The half-maximal inhibitory concentration (IC₅₀) was determined against three human cancer cell lines: A549 (lung), HepG2 (liver), and HCT-116 (colon). Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| N5b | 5.89 ± 0.47 | 7.11 ± 0.62 | 9.34 ± 0.81 |
| N5c | 8.21 ± 0.75 | 10.54 ± 0.98 | 12.88 ± 1.13 |
| N5d | 11.03 ± 1.02 | 14.22 ± 1.31 | 17.56 ± 1.64 |
| N3a | > 50 | > 50 | > 50 |
| N3b | > 50 | > 50 | > 50 |
| N3c | > 50 | > 50 | > 50 |
| N3d | > 50 | > 50 | > 50 |
| N4a | 21.45 ± 2.03 | 25.88 ± 2.41 | 30.12 ± 2.87 |
| N4b | 18.92 ± 1.76 | 22.14 ± 2.11 | 26.33 ± 2.54 |
| N4c | 25.33 ± 2.34 | 29.76 ± 2.78 | 34.01 ± 3.12 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
EGFR Tyrosine Kinase Inhibitory Activity (IC₅₀, µM)
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of EGFR.
| Compound | EGFR Tyrosine Kinase IC₅₀ (µM) |
| N5a | 0.58 ± 0.04 |
| N5b | 1.25 ± 0.11 |
| N5c | 2.87 ± 0.24 |
| N5d | 4.13 ± 0.38 |
| Erlotinib | 0.95 ± 0.07 |
In Silico Molecular Docking Scores
Molecular docking studies were performed to predict the binding affinity of the synthesized compounds to the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). More negative binding scores indicate a higher predicted binding affinity.
| Compound | Binding Score (kcal/mol) |
| N5a | -9.87 |
| N5b | -9.15 |
| N5c | -8.76 |
| N5d | -8.23 |
| N3a | -6.45 |
| N3b | -6.89 |
| N3c | -7.12 |
| N3d | -6.98 |
| N4a | -7.89 |
| N4b | -7.54 |
| N4c | -7.68 |
| Erlotinib | -8.54 |
Experimental Protocols
In Vitro Anti-proliferative MTT Assay
This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions (0.01 to 100 µM) of the test compounds and Erlotinib for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, followed by a 4-hour incubation.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant EGFR enzyme, a poly(Glu, Tyr) 4:1 peptide substrate, and ATP was prepared in a kinase assay buffer.
-
Compound Addition: Test compounds and Erlotinib were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, was quantified using a luminescence-based method. The IC₅₀ values were determined from the inhibition curves.
In Silico Molecular Docking
Computational docking studies were conducted to predict the binding mode and affinity of the synthesized derivatives within the EGFR active site.
-
Protein and Ligand Preparation: The crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17). The 3D structures of the synthesized compounds were generated and energy-minimized.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina software. The grid box was centered on the ATP-binding site of EGFR.
-
Analysis: The binding energies (in kcal/mol) and the interaction patterns (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues of the receptor were analyzed.
Visualized Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow from compound synthesis to biological evaluation.
Caption: Workflow from synthesis to in silico and biological evaluation.
EGFR-Mediated Extrinsic Apoptosis Pathway
The inhibition of EGFR by compound N5a was found to induce apoptosis through the extrinsic pathway.[1] The diagram below outlines this signaling cascade.
Caption: EGFR inhibition by N5a induces extrinsic apoptosis.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-4-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-4-(trifluoromethyl)benzoic acid, ensuring operational integrity and adherence to best practices.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of specific protective gear. Always consult the substance's Safety Data Sheet (SDS) for detailed information.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Body Protection | Protective clothing, lab coat. | Minimizes skin exposure.[1] |
| Respiratory Protection | Dust respirator. | Avoids inhalation of dust particles, especially during spill cleanup.[1] |
Safe Handling Practices:
-
Work in a well-ventilated area to avoid the accumulation of dust or fumes.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Wash hands thoroughly after handling the substance.[4]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4]
Spill Response and Cleanup
Immediate and appropriate action during a spill is critical to preventing wider contamination and exposure.
Minor Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup:
-
Decontamination: Wash the spill area with soap and water, but prevent runoff from entering drains.[1]
Major Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify emergency services and provide them with the location and nature of the hazard.[1]
-
Containment: If safe to do so, prevent the spillage from entering drains or water courses.[1]
Proper Disposal Procedures
The disposal of this compound must be conducted in compliance with all applicable local, state, and national regulations. As a halogenated organic compound, it requires specific disposal methods.
Waste Characterization and Segregation: this compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine atoms.[5] It is crucial to segregate this type of waste from non-halogenated organic and inorganic waste streams to ensure proper treatment.[5][6] Do not mix with other waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
Recommended Disposal Method: The primary and most appropriate disposal method for halogenated organic compounds is incineration .[3][5] This should be performed at a licensed and approved hazardous waste disposal facility equipped with afterburners and scrubbers to handle the potentially hazardous combustion byproducts.[3]
Disposal Steps:
-
Containment: Collect the waste this compound in a clearly labeled, sealed, and appropriate container.[1]
-
Labeling: The container must be accurately labeled with the chemical name and any associated hazards.
-
Consult Authority: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities are in accordance with the regulations set forth by authorities such as the Environmental Protection Agency (EPA) or equivalent regional bodies.[7]
It is important to note that landfilling may be an option in some jurisdictions, but only in an authorized landfill.[1] However, incineration is the preferred method for the destruction of halogenated organic compounds.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-4-(trifluoromethyl)benzoic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Chloro-4-(trifluoromethyl)benzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Handling this compound requires a stringent safety protocol due to its potential hazards. This chemical is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal methods to mitigate risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times. Provides a seal around the eyes to protect from splashes and dust.[3] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Do not use latex gloves for organic solvents.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for added protection against spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates if handling outside of a certified fume hood or if dust is generated. |
Operational Plan: From Preparation to Post-Handling
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Weighing and Transfer:
-
Perform all weighing and transferring of the solid compound within the fume hood.
-
Use a disposable weighing boat to avoid contamination of balances.
-
Handle the compound gently to minimize the generation of dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers covered as much as possible during the process.
-
Post-Handling and Decontamination:
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.
-
-
PPE Removal:
-
Remove PPE in the designated area, avoiding self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Hazardous Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing boats, contaminated paper towels, and disposable PPE, must be placed in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: All liquid waste containing this chemical, including reaction residues and cleaning solvents, must be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.[6]
Disposal Procedure:
-
Container Management: Ensure waste containers are kept tightly closed when not in use and are stored in a designated satellite accumulation area within the laboratory.[6]
-
Consult Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
